Chmfl-btk-01
Description
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Structure
3D Structure
Properties
Molecular Formula |
C38H41N5O5 |
|---|---|
Molecular Weight |
647.8 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-methyl-3-[1-methyl-5-[4-(morpholine-4-carbonyl)-3-(prop-2-enoylamino)anilino]-6-oxopyridin-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C38H41N5O5/c1-7-34(44)40-32-22-28(15-16-30(32)36(46)43-17-19-48-20-18-43)39-33-21-26(23-42(6)37(33)47)29-9-8-10-31(24(29)2)41-35(45)25-11-13-27(14-12-25)38(3,4)5/h7-16,21-23,39H,1,17-20H2,2-6H3,(H,40,44)(H,41,45) |
InChI Key |
UBXBHXGYYBYXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=C3)NC4=CC(=C(C=C4)C(=O)N5CCOCC5)NC(=O)C=C)C |
Origin of Product |
United States |
Foundational & Exploratory
Chmfl-btk-01: A Deep Dive into its Mechanism as a Highly Selective Irreversible BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Chmfl-btk-01, a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). The information presented herein is collated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: Covalent Modification of BTK
This compound is a rationally designed, irreversible inhibitor that specifically targets Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1] The primary mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys481, located within the active site of the BTK enzyme.[2] This irreversible binding is facilitated by the acrylamide moiety present in the chemical structure of this compound.[2]
The formation of this covalent bond effectively and permanently inactivates the BTK enzyme, thereby blocking its downstream signaling functions. This targeted inactivation of BTK has significant implications for the proliferation and survival of B-cell lymphomas where the BCR pathway is constitutively active.[2][3]
Biochemical and Cellular Potency
This compound demonstrates high potency against BTK in both biochemical and cellular assays. This potency is a key characteristic that underscores its potential as a therapeutic agent.
| Parameter | Value | Assay Type | Source |
| IC50 (BTK) | 7 nM | Biochemical Assay | [2][4] |
| EC50 (BTK Y223 Autophosphorylation) | <30 nM | Cellular Assay (U2932 and Pfeiffer cells) | [2] |
Kinase Selectivity Profile
A critical aspect of a targeted inhibitor's utility and safety is its selectivity. This compound has been shown to be highly selective for BTK, with minimal off-target activity against a broad panel of other kinases. This high degree of selectivity is advantageous as it can minimize potential side effects arising from the inhibition of other essential kinases.
A KINOMEscan assay, which evaluates the binding of an inhibitor to a large panel of kinases, revealed a superior selectivity profile for this compound. At a concentration of 1 µM, it exhibited a KINOMEscan score (S score (35)) of 0.00 against a panel of 468 kinases and their mutants.[2] Notably, it did not significantly inhibit other kinases that possess a similar active site cysteine residue, such as BMX, JAK3, and EGFR.[2]
Downstream Signaling Inhibition and Cellular Effects
By irreversibly inhibiting BTK, this compound effectively abrogates the downstream signaling cascade initiated by BCR activation. A key event in this cascade is the autophosphorylation of BTK at tyrosine 223 (Y223), which is potently inhibited by this compound.[2] The inhibition of BTK activity subsequently impacts downstream effectors. For instance, a closely related inhibitor, CHMFL-BTK-11, was shown to inhibit the phosphorylation of PLCγ2, a critical downstream mediator of BTK signaling.[5]
The disruption of the BTK signaling pathway by this compound translates into significant cellular consequences for B-cell lymphoma lines. In U2932 and Pfeiffer cells, treatment with this compound leads to cell cycle arrest in the G0/G1 phase and the induction of apoptosis.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the inhibitory activity of a compound against a purified kinase.
-
Reaction Setup : A reaction mixture is prepared containing the purified BTK enzyme, the substrate (e.g., a generic tyrosine kinase substrate), and ATP in a suitable kinase buffer.
-
Inhibitor Addition : this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
ATP Depletion and Detection : After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Signal Measurement : The luminescence is measured using a luminometer. The amount of ADP produced is proportional to the kinase activity.
-
IC50 Determination : The percentage of kinase inhibition is calculated for each concentration of this compound relative to the control. The IC50 value is then determined by fitting the dose-response curve using non-linear regression analysis.
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitor to block BTK activity within a cellular context.
-
Cell Culture and Treatment : B-cell lymphoma cell lines (e.g., U2932, Pfeiffer) are cultured under standard conditions. The cells are then treated with varying concentrations of this compound for a specified period.
-
Cell Lysis : After treatment, the cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated BTK (p-BTK Y223). A primary antibody for total BTK is used on a parallel blot or after stripping the first antibody to serve as a loading control.
-
Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis : The intensity of the p-BTK bands is quantified and normalized to the total BTK bands to determine the dose-dependent inhibition of BTK autophosphorylation. The EC50 value is calculated from the resulting dose-response curve.
Cysteine-Serine Mutation Rescue Experiment
This experiment confirms the covalent binding mechanism of an irreversible inhibitor.
-
Site-Directed Mutagenesis : The cysteine residue (Cys481) in the BTK active site is mutated to a serine residue (C481S) using site-directed mutagenesis techniques. Serine is chosen as it cannot form a covalent bond with the acrylamide warhead of the inhibitor.
-
Transfection and Expression : Plasmids encoding wild-type BTK and the C481S mutant are transfected into a suitable cell line (e.g., HEK293T).
-
Inhibitor Treatment and Kinase Assay : The cells expressing either wild-type or C481S BTK are treated with this compound. The kinase activity of BTK is then assessed, for example, by measuring the phosphorylation of a downstream substrate.
-
Analysis : The inhibitory effect of this compound on wild-type BTK and the C481S mutant is compared. Potent inhibition of the wild-type enzyme but not the mutant confirms that the inhibitor's mechanism of action is dependent on the presence of the Cys481 residue and thus proceeds via covalent modification.[2]
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating a BTK inhibitor.
Caption: BTK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
References
- 1. drugs.com [drugs.com]
- 2. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (this compound) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
The Unraveling of Chmfl-btk-01: A Deep Dive into its Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Chmfl-btk-01 has emerged as a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune disorders, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data from key experiments, the precise methodologies employed, and the intricate signaling pathways it modulates.
Core Efficacy and Selectivity Profile
This compound distinguishes itself through its remarkable potency and exceptional selectivity. The following table summarizes the key quantitative data that underscore its efficacy as a BTK inhibitor.
| Parameter | Value | Cell Line/Assay |
| BTK IC₅₀ | 7 nM | Biochemical Assay |
| BTK Y223 Auto-phosphorylation EC₅₀ | <30 nM | U2932 and Pfeiffer cells |
| KINOMEscan Selectivity Score (S score (35) at 1 µM) | 0.00 | 468 kinases/mutants |
Structure-Activity Relationship (SAR) Studies
The development of this compound was guided by a meticulous structure-based drug design approach. The core scaffold was systematically modified to optimize potency and selectivity, with a key focus on the acrylamide moiety responsible for the irreversible covalent interaction with the Cys481 residue in the BTK active site.
A pivotal finding in the SAR studies was the critical role of the acrylamide "warhead." Saturation of this group to a propionamide, as seen in the analogue CHMFL-BTK-12, resulted in a dramatic loss of inhibitory activity against BTK, highlighting the necessity of the Michael acceptor for covalent bond formation.
Cellular Mechanisms of Action
This compound exerts its anti-proliferative effects through the induction of cell cycle arrest and apoptosis in B-cell lymphoma cell lines.
Cell Cycle Arrest
Treatment of U2932 and Pfeiffer cells with this compound leads to a significant arrest in the G0/G1 phase of the cell cycle, thereby inhibiting cellular proliferation.
Induction of Apoptosis
The compound effectively induces programmed cell death in B-cell lymphoma cells. This is a crucial mechanism for its therapeutic potential in treating B-cell malignancies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
BTK Enzymatic Assay
The inhibitory activity of this compound against BTK was determined using a biochemical kinase assay. The general procedure involves:
-
Recombinant BTK enzyme is incubated with the test compound at varying concentrations in a kinase buffer.
-
The reaction is initiated by the addition of ATP and a suitable substrate.
-
After a defined incubation period, the amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
KINOMEscan Selectivity Profiling
The selectivity of this compound was assessed using the KINOMEscan™ platform, a competition binding assay.
-
A DNA-tagged kinase is mixed with the test compound and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using quantitative PCR (qPCR).
-
The results are reported as a percentage of the DMSO control, and a selectivity score is calculated to represent the overall selectivity of the compound.
Cell Viability Assay
The effect of this compound on the viability of cancer cell lines was determined using a standard MTT assay.
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are used to calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀).
Cell Cycle Analysis
The impact of this compound on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.
-
Cells are treated with this compound for a designated time.
-
The cells are harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are then treated with RNase A and stained with a solution containing the DNA-intercalating dye, propidium iodide.
-
The DNA content of the cells is analyzed using a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Apoptosis Assay
The induction of apoptosis by this compound was quantified using an Annexin V-FITC and propidium iodide (PI) dual-staining assay followed by flow cytometry.
-
Cells are treated with the compound for a specified duration.
-
The cells are harvested and washed with a binding buffer.
-
The cells are then incubated with Annexin V-FITC and PI in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the B-cell receptor signaling pathway targeted by this compound and the general workflow of the key experimental assays.
An In-depth Technical Guide to the Irreversible Binding of Chmfl-btk-01 to the Cys481 Residue of Bruton's Tyrosine Kinase
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling molecule in the B-cell receptor (BCR) pathway.[1][2] Its essential role in the development, differentiation, and survival of B-cells has made it a prominent therapeutic target for various B-cell malignancies and autoimmune diseases.[3][4][5] A key strategy in targeting BTK involves the design of irreversible inhibitors that form a covalent bond with a specific cysteine residue, Cys481, located within the ATP-binding pocket of the kinase.[3][4] This covalent interaction leads to sustained and potent inhibition of BTK's enzymatic activity.
Chmfl-btk-01 is a novel, highly potent, and selective irreversible inhibitor of BTK.[6][7] Developed through a structure-based drug design approach, it features an acrylamide moiety that specifically and covalently modifies the Cys481 residue.[1][6] This technical guide provides a comprehensive overview of the mechanism, quantitative profile, and experimental validation of the irreversible binding of this compound to BTK's Cys481 residue.
Core Mechanism: Covalent Modification of Cys481
The inhibitory action of this compound is centered on its ability to form a stable, irreversible covalent bond with the thiol group of the Cys481 residue in BTK.[6] This targeted covalent inhibition is achieved through a Michael addition reaction, where the nucleophilic cysteine residue attacks the electrophilic acrylamide "warhead" of the this compound molecule. This event effectively blocks the ATP-binding site, preventing the kinase from performing its catalytic function—the phosphorylation of downstream substrates.[8][9]
The B-cell receptor signaling cascade, which is disrupted by this compound, is a multi-step process. Upon antigen binding, the BCR activates SRC family kinases (e.g., Lyn, Syk), which in turn phosphorylate and activate BTK.[1] Activated BTK undergoes autophosphorylation at the Tyr223 residue and subsequently phosphorylates downstream effectors like phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors that promote B-cell proliferation and survival.[1][10] By covalently binding to Cys481, this compound locks the kinase in an inactive state, potently inhibiting autophosphorylation and all subsequent downstream signaling events.[6][11]
Quantitative Data Presentation
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The data highlights its high affinity for BTK and minimal interaction with other kinases, underscoring its potential as a specific pharmacological tool.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Measurement | Cell Line | Potency Value | Reference |
|---|---|---|---|---|
| Biochemical | BTK Kinase Activity | - | IC₅₀: 7 nM | [6][7][12] |
| Cellular | BTK Y223 Autophosphorylation | - | EC₅₀: <30 nM | [6] |
| Cellular | Cell Cycle Arrest (G0/G1) | U2932, Pfeiffer | - | [6] |
| Cellular | Apoptosis Induction | U2932, Pfeiffer | - |[6] |
Table 2: Kinase Selectivity Profile of this compound
| Profiling Method | Parameter | Value | Details | Reference |
|---|---|---|---|---|
| KINOMEscan | Selectivity Score (S score) | S score (35) = 0.00 | Profiled against 468 kinases/mutants at 1 µM | [6] |
| KINOMEscan | Off-Target Inhibition | Complete Abolition | BMX, JAK3, EGFR activity abolished at 1 µM |[6] |
Experimental Protocols
The irreversible binding mechanism of this compound to Cys481 has been validated through several key experiments.
Cysteine-Serine Mutation Rescue Experiment
This experiment is the definitive method to confirm that an inhibitor's efficacy is dependent on its covalent interaction with the Cys481 residue. By mutating Cys481 to a serine (C481S), which lacks the nucleophilic thiol group required for the Michael addition reaction, the covalent binding is prevented. The inhibitor should be potent against the wild-type (WT) enzyme but largely ineffective against the C481S mutant.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding either Flag-tagged wild-type BTK (BTK-WT) or the Flag-tagged C481S mutant (BTK-C481S).[13]
-
Inhibitor Treatment: After a period of expression (e.g., 24-48 hours), the transfected cells are treated with varying concentrations of this compound or a vehicle control for a defined period.
-
Immunoprecipitation: Cells are lysed, and the Flag-tagged BTK protein (both WT and C481S) is immunopurified from the cell lysates using anti-Flag antibodies conjugated to beads.[13][14]
-
In Vitro Kinase Assay & Immunoblotting: The immunoprecipitated kinase is subjected to an in vitro kinase assay. The activity is assessed by immunoblotting (Western blot) for BTK autophosphorylation (e.g., at Tyr551 or Tyr223).[14] Total BTK levels are also measured as a loading control.
-
Data Analysis: The level of BTK autophosphorylation is quantified and compared between the BTK-WT and BTK-C481S groups across the different inhibitor concentrations. A significant reduction in phosphorylation for BTK-WT with minimal effect on BTK-C481S confirms the Cys481-dependent irreversible binding mechanism.[6][14]
Biochemical BTK Kinase Activity Assay
Biochemical assays are used to determine the direct inhibitory effect of a compound on the purified kinase enzyme, providing a quantitative measure of potency (IC₅₀).
Methodology (Example using ADP-Glo™):
-
Reaction Setup: Purified recombinant BTK enzyme is incubated in a kinase reaction buffer with a specific substrate (e.g., poly(Glu,Tyr)) and ATP.[2][13]
-
Inhibitor Addition: this compound is added to the reaction wells at a range of concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 30°C). During this time, BTK transfers phosphate from ATP to the substrate, producing ADP.
-
ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second detection reagent is then added to convert the ADP produced into a luminescent signal.[13]
-
Signal Measurement: The luminescence, which is directly proportional to the amount of ADP produced and thus to kinase activity, is measured using a microplate reader.
-
IC₅₀ Calculation: The data is plotted as kinase activity versus inhibitor concentration, and the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is calculated.
Cellular BTK Autophosphorylation Assay
This assay measures the inhibitor's ability to block BTK activity within a living cell, providing a more biologically relevant measure of potency (EC₅₀).
Methodology:
-
Cell Culture and Stimulation: A B-cell lymphoma cell line that expresses high levels of BTK (e.g., Ramos cells) is used.[6][11] The cells are first serum-starved and then treated with various concentrations of this compound.
-
BCR Activation: The B-cell receptor is activated by adding an anti-IgM antibody, which stimulates the signaling cascade leading to BTK autophosphorylation.[6][11][15]
-
Cell Lysis: After a short incubation period, the reaction is stopped, and the cells are lysed to release cellular proteins.
-
Western Blot Analysis: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated BTK (p-BTK Y223) and total BTK.[6][11]
-
EC₅₀ Calculation: The band intensities are quantified. The ratio of p-BTK to total BTK is calculated for each concentration and plotted to determine the EC₅₀ value.
Conclusion
This compound stands out as a highly potent and selective irreversible inhibitor of Bruton's tyrosine kinase. Its mechanism of action, centered on the covalent modification of the Cys481 residue, has been rigorously confirmed through biochemical assays, cellular functional analyses, and Cys481S mutation experiments.[6] The quantitative data demonstrates its nanomolar potency in both enzymatic and cellular contexts, alongside a remarkable selectivity profile that minimizes off-target effects.[6] These characteristics make this compound not only a candidate for further therapeutic development but also a valuable pharmacological probe for elucidating the intricate roles of BTK signaling in health and disease.
References
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 5. Small-molecule BTK inhibitors: From discovery to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (this compound) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. Mechanisms of Resistance to Noncovalent Bruton’s Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Immunomart [immunomart.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Chmfl-btk-01 on kinases like EGFR, JAK3, and BMX.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chmfl-btk-01 is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 of 7 nM.[1][2][3] While demonstrating remarkable potency and selectivity for its primary target, understanding its interactions with other kinases is crucial for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the off-target effects of this compound, with a specific focus on the kinases EGFR, JAK3, and BMX. This document summarizes the available quantitative data, outlines detailed experimental methodologies for assessing kinase inhibition, and presents key signaling pathways to contextualize the potential impact of off-target activities.
Quantitative Analysis of Off-Target Effects
This compound has undergone extensive kinase profiling to determine its selectivity. A KINOMEscan™ assay profiling its activity against 468 kinases and their mutants revealed a high degree of selectivity, with a selectivity score (S score) of 0.00 at a concentration of 1 µM. However, the primary study also reported significant activity against EGFR, JAK3, and BMX.
| Target Kinase | Reported IC50 | Off-Target Activity at 1 µM | Source |
| BTK (Primary Target) | 7 nM | - | [1][2][3] |
| EGFR | Data not available | Completely Abolished | Abstract Data |
| JAK3 | Data not available | Completely Abolished | Abstract Data |
| BMX | Data not available | Completely Abolished | Abstract Data |
Note: The term "Completely Abolished" is sourced from the abstract of the primary publication. Specific IC50 values for EGFR, JAK3, and BMX were not publicly available at the time of this guide's compilation. This qualitative description suggests a potent inhibitory effect at the tested concentration.
Experimental Protocols
The following sections describe standard methodologies for key experiments used to characterize the kinase selectivity of inhibitors like this compound.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (BTK, EGFR, JAK3, BMX).
Materials:
-
Recombinant human kinases (BTK, EGFR, JAK3, BMX)
-
Kinase-specific substrates and ATP
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the specific kinase, its substrate, ATP, and either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to the reaction mixture to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
KINOMEscan™ Selectivity Profiling
This is a binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Objective: To assess the selectivity of this compound across the human kinome.
Methodology:
-
Assay Principle: The assay is based on a competition binding format. An immobilized kinase is incubated with a DNA-tagged ligand. The test compound (this compound) is added, and its ability to displace the tagged ligand is measured by quantitative PCR of the DNA tag.
-
Procedure:
-
A diverse panel of human kinases is individually expressed as fusions with a proprietary tag.
-
The kinases are immobilized on a solid support.
-
This compound is incubated with the immobilized kinases in the presence of a tagged, active-site directed ligand.
-
The amount of bound ligand is measured. A lower amount of bound ligand indicates a stronger interaction between the kinase and this compound.
-
-
Data Analysis:
-
The results are typically reported as the percentage of the control (%Ctrl), where a lower %Ctrl value indicates a stronger interaction.
-
A selectivity score (S score) is often calculated to provide a quantitative measure of selectivity. A lower S score indicates higher selectivity.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of the off-target kinases EGFR, JAK3, and BMX. Understanding these pathways is essential for predicting the potential functional consequences of their inhibition by this compound.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
JAK3 Signaling Pathway
Caption: Overview of the JAK3/STAT signaling pathway.
BMX Signaling Pathway
Caption: Key signaling events mediated by BMX.
Conclusion
This compound is a highly selective inhibitor of BTK. However, initial findings indicate potent activity against EGFR, JAK3, and BMX. For a complete understanding of the pharmacological profile of this compound, further quantitative characterization of these off-target interactions is warranted. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of this and other kinase inhibitors. A thorough assessment of off-target effects is paramount for the development of safe and effective targeted therapies.
References
The BTK Inhibitor Chmfl-btk-01: A Technical Guide to its Impact on G0/G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Chmfl-btk-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, on the cell cycle, with a specific focus on its ability to induce G0/G1 arrest in B-cell lymphoma cell lines. This document outlines the core mechanism, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to this compound and its Role in Cell Cycle Regulation
This compound is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. The BCR pathway is essential for the proliferation and survival of various B-cell malignancies. By targeting BTK, this compound disrupts downstream signaling cascades, ultimately leading to anti-proliferative effects. One of the key outcomes of BTK inhibition by this compound is the induction of cell cycle arrest at the G0/G1 phase, a critical checkpoint for cell growth and division. This guide will delve into the specifics of this G0/G1 arrest in the context of diffuse large B-cell lymphoma (DLBCL) cell lines, U2932 and Pfeiffer.
Quantitative Analysis of this compound-Induced G0/G1 Arrest
The inhibitory effect of this compound on cell cycle progression has been observed in B-cell lymphoma cell lines. While specific dose-response and time-course data from the primary literature for this compound were not publicly available in detail, the compound has been shown to potently induce G0/G1 arrest. For illustrative purposes, the following tables represent the typical structure for presenting such quantitative data.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in U2932 and Pfeiffer Cells (Hypothetical Data)
| Cell Line | Treatment (Concentration) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| U2932 | Control (DMSO) | 45 ± 3.2 | 35 ± 2.5 | 20 ± 1.8 |
| This compound (10 nM) | 55 ± 4.1 | 28 ± 2.1 | 17 ± 1.5 | |
| This compound (50 nM) | 68 ± 5.5 | 18 ± 1.9 | 14 ± 1.3 | |
| This compound (100 nM) | 75 ± 6.2 | 12 ± 1.5 | 13 ± 1.2 | |
| Pfeiffer | Control (DMSO) | 50 ± 4.0 | 30 ± 2.8 | 20 ± 2.0 |
| This compound (10 nM) | 62 ± 4.8 | 22 ± 2.3 | 16 ± 1.7 | |
| This compound (50 nM) | 73 ± 5.9 | 15 ± 1.8 | 12 ± 1.4 | |
| This compound (100 nM) | 81 ± 6.5 | 9 ± 1.3 | 10 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments. Cells are typically treated for 48 hours.
Table 2: Time-Course Effect of this compound (100 nM) on G0/G1 Arrest in U2932 Cells (Hypothetical Data)
| Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 | 45 ± 3.5 | 35 ± 2.8 | 20 ± 2.1 |
| 12 | 58 ± 4.2 | 27 ± 2.4 | 15 ± 1.8 |
| 24 | 69 ± 5.1 | 18 ± 2.0 | 13 ± 1.6 |
| 48 | 75 ± 6.0 | 12 ± 1.7 | 13 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway of this compound-Induced G0/G1 Arrest
The G0/G1 phase of the cell cycle is tightly regulated by a series of proteins, primarily cyclins and cyclin-dependent kinases (CDKs). The progression from G1 to the S phase (DNA synthesis) is driven by the activity of CDK4/6 in complex with D-type cyclins (Cyclin D1, D2, D3) and subsequently by CDK2 in complex with Cyclin E. These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that promote the expression of genes required for S-phase entry.
Inhibition of BTK by this compound is hypothesized to disrupt downstream signaling pathways that regulate the expression and activity of these key G1-phase proteins. This leads to a downregulation of Cyclin D1 and an upregulation of CDK inhibitors like p21/Cip1 and p27/Kip1, ultimately preventing Rb phosphorylation and causing the cell to arrest in the G0/G1 phase.
Caption: Signaling pathway of this compound induced G0/G1 cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the effect of this compound on G0/G1 cell cycle arrest.
Cell Culture
-
Cell Lines: U2932 (RRID:CVCL_2238) and Pfeiffer (RRID:CVCL_3326) diffuse large B-cell lymphoma cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of U2932 and Pfeiffer cells following treatment with this compound using propidium iodide (PI) staining.
Materials:
-
U2932 or Pfeiffer cells
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 3 x 10⁵ cells/well. Allow cells to adhere and grow for 24 hours. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Staining: Add 500 µL of PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission at approximately 617 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Methodological & Application
Application Notes and Protocols for Chmfl-btk-01 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro potency of Chmfl-btk-01, a highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). The described methodology utilizes the ADP-Glo™ Kinase Assay, a common and robust platform for measuring kinase activity.
Introduction
This compound is a potent and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), with a reported IC50 of 7 nM.[1][2][3] It forms a covalent bond with the Cys481 residue in the active site of BTK, leading to its inactivation.[3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4][5][6][7] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK an attractive therapeutic target. This document provides a comprehensive protocol for the in vitro characterization of this compound's inhibitory activity against BTK.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Assay Platform | Reference |
| BTK | 7 | Not specified | [1][2][3] |
Table 2: Recommended Reagent Concentrations for In Vitro BTK Kinase Assay
| Reagent | Stock Concentration | Final Concentration |
| Recombinant Human BTK | Varies (lot-specific) | 1-5 ng/µL |
| Poly(4:1 Glu, Tyr) Peptide Substrate | 10 mg/mL | 0.2 mg/mL |
| ATP | 10 mM | 10 µM |
| This compound | 10 mM in DMSO | 0.1 nM - 10 µM |
| Kinase Assay Buffer (1X) | See Table 3 | 1X |
| ADP-Glo™ Reagent | Provided in kit | As per manufacturer |
| Kinase Detection Reagent | Provided in kit | As per manufacturer |
Table 3: Composition of 5X Kinase Assay Buffer
| Component | Stock Concentration | Final Concentration (in 5X) |
| Tris-HCl, pH 7.5 | 1 M | 200 mM |
| MgCl2 | 1 M | 100 mM |
| MnCl2 | 1 M | 10 mM |
| DTT | 1 M | 250 µM |
| BSA | 10 mg/mL | 0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[8] Store at -20°C.
-
Kinase Assay Buffer (5X): Prepare a 5X stock of the kinase assay buffer as described in Table 3. Store at 4°C.
-
Kinase Assay Buffer (1X): Prepare a 1X working solution by diluting the 5X stock with nuclease-free water. Prepare this fresh for each experiment.
-
ATP Solution: Prepare a 10 mM ATP stock solution in nuclease-free water. Store in aliquots at -20°C.
-
Substrate Solution: Prepare a 10 mg/mL stock solution of Poly(4:1 Glu, Tyr) peptide in nuclease-free water. Store in aliquots at -20°C.
-
Recombinant BTK Enzyme: The concentration of recombinant BTK will be lot-specific. Thaw on ice immediately before use and dilute to the desired concentration in 1X Kinase Assay Buffer.
Protocol 2: IC50 Determination for an Irreversible Inhibitor (this compound)
This protocol is designed for a 384-well plate format and utilizes the Promega ADP-Glo™ Kinase Assay.
Part A: Pre-incubation of BTK with this compound
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the 10 mM this compound stock solution in 1X Kinase Assay Buffer to obtain a range of concentrations (e.g., from 10 µM down to 0.1 nM). The final DMSO concentration in the assay should not exceed 1%.
-
-
Set up the Pre-incubation Plate:
-
Add 2.5 µL of diluted this compound or vehicle (1X Kinase Assay Buffer with the same final DMSO concentration) to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of diluted BTK enzyme (at 2X the final desired concentration) to each well.
-
The total volume in each well is now 5 µL.
-
-
Incubate:
-
Seal the plate and incubate for a predetermined time (e.g., 60 minutes) at room temperature. The pre-incubation time is a critical parameter for irreversible inhibitors and may need to be optimized.
-
Part B: Kinase Reaction
-
Prepare Substrate/ATP Mix:
-
Prepare a 2X Substrate/ATP mix in 1X Kinase Assay Buffer containing Poly(4:1 Glu, Tyr) peptide at a final concentration of 0.4 mg/mL and ATP at a final concentration of 20 µM.
-
-
Initiate the Kinase Reaction:
-
Add 5 µL of the 2X Substrate/ATP mix to each well of the pre-incubation plate.
-
The total reaction volume is now 10 µL.
-
-
Incubate:
-
Mix the plate gently and incubate for 60 minutes at 30°C.
-
Part C: ADP Detection
-
Add ADP-Glo™ Reagent:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[9]
-
-
Add Kinase Detection Reagent:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[9]
-
-
Measure Luminescence:
-
Read the luminescence on a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Part D: Data Analysis
-
Calculate Percent Inhibition:
-
Use the following formula to calculate the percent inhibition for each concentration of this compound: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background)) where RLU is the Relative Luminescent Units.
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: BTK Signaling Pathway and Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (this compound) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. promega.com [promega.com]
Application Notes and Protocols for Chmfl-btk-01 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chmfl-btk-01 is a highly selective and potent irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It functions by covalently binding to the cysteine residue Cys481 in the active site of BTK, leading to the inhibition of its kinase activity.[1] BTK is a critical non-receptor tyrosine kinase involved in B-cell receptor (BCR) signaling and is a key regulator of B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies. This compound has demonstrated potent activity in preclinical studies, including the induction of apoptosis and cell cycle arrest in lymphoma cell lines.[1]
These application notes provide detailed protocols for utilizing this compound in common cell culture experiments to assess its biological effects on cancer cell lines.
Mechanism of Action
This compound is an irreversible inhibitor of BTK with a reported IC50 of 7 nM.[1] It potently inhibits the autophosphorylation of BTK at tyrosine 223 (Y223), a key marker of BTK activation, with a cellular EC50 of less than 30 nM.[1] By inhibiting BTK, this compound effectively blocks downstream signaling pathways that are crucial for B-cell survival and proliferation.
Signaling Pathway
The following diagram illustrates the canonical BTK signaling pathway and the point of inhibition by this compound.
Caption: BTK signaling pathway and inhibition by this compound.
Data Presentation
Note: The following tables provide a template for presenting quantitative data. Specific values for this compound from the primary literature were not fully accessible in the conducted search. Researchers should populate these tables with their own experimental data.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound GI50 (nM) |
| U2932 | [Insert experimental data] |
| Pfeiffer | [Insert experimental data] |
| [Other] | [Insert experimental data] |
Table 2: Effect of this compound on Apoptosis
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| U2932 | Vehicle Control | [Insert experimental data] |
| This compound [Conc. 1] | [Insert experimental data] | |
| This compound [Conc. 2] | [Insert experimental data] | |
| Pfeiffer | Vehicle Control | [Insert experimental data] |
| This compound [Conc. 1] | [Insert experimental data] | |
| This compound [Conc. 2] | [Insert experimental data] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| U2932 | Vehicle Control | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound [Conc.] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | |
| Pfeiffer | Vehicle Control | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| This compound [Conc.] | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
Pfeiffer: Human B-cell lymphoma (diffuse large B-cell).
-
U2932: Human B-cell lymphoma (diffuse large B-cell).
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 3 x 10^5 and 3 x 10^6 viable cells/mL.
Preparation of this compound Stock Solution
-
Solvent: this compound is soluble in DMSO.
-
Stock Concentration: Prepare a 10 mM stock solution in DMSO.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay (MTS/CellTiter-Glo®)
This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Experimental Workflow
Caption: Workflow for the cell viability assay.
Materials
-
Pfeiffer or U2932 cells
-
Complete culture medium
-
96-well clear or opaque-walled microplates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Method
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting concentration is 10 µM with 3-fold serial dilutions.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Assay Measurement:
-
For MTS assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours. Measure absorbance at 490 nm.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the GI50 (concentration for 50% inhibition of cell growth) using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Experimental Workflow
Caption: Workflow for the apoptosis assay.
Materials
-
Pfeiffer or U2932 cells
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Method
-
Cell Seeding and Treatment:
-
Seed 0.5 x 10^6 to 1 x 10^6 cells per well in 2 mL of complete culture medium into 6-well plates.
-
Treat cells with desired concentrations of this compound (e.g., 100 nM, 1 µM) and a vehicle control.
-
Incubate for 24 to 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect cells (including supernatant for suspension cells) into flow cytometry tubes.
-
Wash cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls (unstained, Annexin V-FITC only, PI only).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Experimental Workflow
References
Application Notes and Protocols for Measuring BTK Y223 Auto-phosphorylation with Chmfl-btk-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases. The activation of BTK involves a hierarchical phosphorylation process. Initially, Src family kinases trans-phosphorylate BTK at the Y551 residue within the activation loop. This event triggers the auto-phosphorylation of BTK at the Y223 residue located in the SH3 domain, which is considered a hallmark of full BTK activation and catalytic activity.[1][2] Consequently, monitoring Y223 auto-phosphorylation serves as a reliable method for assessing BTK enzymatic activity.
Chmfl-btk-01 is a highly selective, irreversible inhibitor of BTK that covalently binds to the Cys481 residue in the active site.[3] This compound has demonstrated potent inhibition of BTK Y223 auto-phosphorylation, making it a valuable tool for studying BTK signaling and for the development of novel therapeutics.[3]
These application notes provide detailed protocols for measuring BTK Y223 auto-phosphorylation and its inhibition by this compound using common laboratory techniques.
Data Presentation
Inhibitor Activity
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | BTK | 7 | Biochemical | [3] |
Cellular Activity of a Similar Irreversible Inhibitor (CHMFL-BTK-11)
| Cell Line | Treatment | Effect on pY223-BTK | Concentration | Reference |
| Ramos | Anti-IgM Stimulation + CHMFL-BTK-11 | Potent Blockade | < 100 nM | [4][5] |
| Purified Human B-cells | Anti-IgM Stimulation + CHMFL-BTK-11 | Potent Inhibition | Not specified | [4] |
Signaling Pathway
The activation of BTK is a multi-step process initiated by the B-cell receptor. The following diagram illustrates the core signaling cascade leading to Y223 auto-phosphorylation.
Caption: BTK activation signaling pathway.
Experimental Protocols
Protocol 1: In Vitro BTK Y223 Auto-phosphorylation Assay using Western Blot
This protocol details a biochemical assay to measure the auto-phosphorylation of recombinant BTK at Y223 and its inhibition by this compound.
Materials:
-
Recombinant human BTK protein
-
This compound
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 2 mM MnCl2, 0.1 mg/ml BSA, 50 µM DTT[6]
-
ATP Solution: 10 mM ATP in sterile water
-
2X SDS-PAGE Sample Buffer
-
Phosphatase Inhibitor Cocktail
-
Primary Antibodies:
-
Rabbit anti-phospho-BTK (Y223)
-
Mouse or Rabbit anti-total BTK
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Deionized Water
Experimental Workflow:
Caption: Western blot workflow for BTK auto-phosphorylation.
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, add 2 µL of diluted this compound or DMSO.
-
Add 2 µL of recombinant BTK (e.g., 5-10 ng) diluted in Kinase Assay Buffer.
-
Pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Auto-phosphorylation:
-
Add 2 µL of ATP solution to a final concentration of 100 µM. The final reaction volume will be ~6 µL.
-
Incubate the reaction mixture for 60 minutes at 30°C.[6]
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer containing phosphatase inhibitors.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BTK (Y223) antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total BTK antibody.
-
Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for pY223-BTK
This protocol outlines a high-throughput method to measure BTK Y223 auto-phosphorylation in a biochemical format. This is adapted from commercially available HTRF assay kits.[7]
Materials:
-
Recombinant human BTK protein
-
This compound
-
Kinase Assay Buffer (as in Protocol 1)
-
ATP Solution
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-total BTK antibody (Donor)
-
d2-labeled anti-phospho-BTK (Y223) antibody (Acceptor)
-
-
HTRF Detection Buffer
-
Low-volume 384-well white microplate
-
HTRF-compatible plate reader
Experimental Workflow:
Caption: HTRF assay workflow for pY223-BTK detection.
Procedure:
-
Prepare Reagents: Dilute this compound, BTK enzyme, and ATP in Kinase Assay Buffer to the desired concentrations.
-
Kinase Reaction:
-
Add 4 µL of diluted this compound or DMSO to the wells of a 384-well plate.
-
Add 8 µL of the diluted BTK enzyme solution.
-
Pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 8 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
HTRF Detection:
-
Prepare a pre-mix of the Eu-cryptate and d2-labeled antibodies in HTRF Detection Buffer according to the manufacturer's instructions.
-
Add 5 µL of the antibody pre-mix to each well.
-
Seal the plate and incubate overnight at room temperature.[7]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is proportional to the amount of phosphorylated BTK Y223.
-
Conclusion
The protocols described provide robust methods for quantifying BTK Y223 auto-phosphorylation and assessing the inhibitory activity of compounds like this compound. The Western blot protocol offers a semi-quantitative, low-throughput method suitable for detailed analysis, while the HTRF assay provides a high-throughput, quantitative platform ideal for inhibitor screening and profiling. The selection of the appropriate protocol will depend on the specific research needs, available equipment, and desired throughput. These application notes serve as a comprehensive guide for researchers in the field of kinase drug discovery and signal transduction.
References
- 1. Regulation of Btk function by a major autophosphorylation site within the SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In BTK, phosphorylated Y223 in the SH3 domain mirrors catalytic activity, but does not influence biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. revvity.com [revvity.com]
Application Notes and Protocols: Dissolving Chmfl-btk-01
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of Chmfl-btk-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Proper preparation of this compound solutions is critical for accurate and reproducible experimental results in kinase assays, cell-based assays, and in vivo studies.
Solvent Recommendations and Solubility
The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] Based on available data, this compound exhibits high solubility in DMSO, while its aqueous solubility is presumed to be low. For a structurally similar compound, CHMFL-BMX-078, the solubility in DMSO has been reported to be 30 mg/mL (47.95 mM).
Table 1: Solubility and Stock Solution Preparation for this compound
| Solvent | Known Solubility | Recommended Stock Concentration | Preparation Notes |
| DMSO | Soluble[1] | 1 mM - 10 mM | To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath.[1] |
| Ethanol | No data available | Not recommended for primary stock | May be used for serial dilutions from a DMSO stock, but compatibility should be verified. |
| PBS (Phosphate-Buffered Saline) | Presumed low | Not recommended for stock solutions | Direct dissolution is not advised. Working solutions can be prepared by diluting a DMSO stock. |
| Cell Culture Medium | Presumed low | Not recommended for stock solutions | Working solutions for cell-based assays should be prepared by diluting a DMSO stock into the medium immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 647.76 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.48 mg of the compound.
-
Adding Solvent: Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 6.48 mg of the compound, add 1 mL of DMSO.
-
Initial Dissolution: Vortex the mixture for 1-2 minutes to facilitate initial dissolution.
-
Enhancing Solubility (if necessary): If the compound is not fully dissolved, place the vial in a 37°C water bath or incubator for 5-10 minutes.[1]
-
Sonication: Following warming, place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the preparation of working solutions from a DMSO stock for use in biochemical or cellular assays.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution with your chosen assay buffer or cell culture medium to achieve the desired final concentrations.
-
Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced artifacts. A final DMSO concentration of less than 0.1% is generally recommended for most cell-based assays.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Bruton's tyrosine kinase (BTK) signaling pathway, which is the target of this compound, and a typical experimental workflow for evaluating the inhibitor.
Caption: Simplified BTK signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for utilizing this compound in experimental settings.
References
Application Note: Western Blot Protocol for Detecting Phospho-BTK (Tyr223) Inhibition by Chmfl-btk-01
Audience: This document is intended for researchers, scientists, and drug development professionals involved in kinase inhibitor screening and signal transduction research.
Introduction Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell development, differentiation, and survival[1][2]. Upon BCR activation, BTK is phosphorylated at tyrosine 551 (Tyr551) by SYK or Src family kinases, which triggers autophosphorylation at tyrosine 223 (Tyr223), leading to its full activation[3]. Activated BTK then phosphorylates downstream substrates, including PLCγ2, to propagate the signaling cascade[4]. Aberrant BTK activity is implicated in various B-cell malignancies[5].
Chmfl-btk-01 is a potent and highly selective irreversible inhibitor of BTK[6]. It forms a covalent bond with the Cys481 residue in the ATP-binding domain of BTK, effectively blocking its kinase activity[6][7]. This inhibition prevents the autophosphorylation of BTK at Tyr223, providing a direct method to assess the compound's cellular efficacy[6][8]. This application note provides a detailed protocol for utilizing Western blot to detect the inhibition of BTK phosphorylation at Tyr223 in cultured cells following treatment with this compound.
Principle of the Assay The Western blot method combines the size separation of proteins via polyacrylamide gel electrophoresis (SDS-PAGE) with the high specificity of antibody-antigen recognition. This protocol describes the treatment of a relevant cell line (e.g., Ramos, a human Burkitt's lymphoma line with high BTK expression) with this compound, followed by cell lysis, protein separation, and immunodetection.[7] By using a primary antibody specific to the phosphorylated form of BTK at Tyr223 (p-BTK), the inhibitory effect of this compound can be quantified. A parallel blot using an antibody against total BTK serves as a crucial control to ensure that observed changes in p-BTK levels are due to inhibition of phosphorylation, not protein degradation.
I. Quantitative Data Summary
The inhibitory activity of this compound and its related compounds has been characterized through various assays. The following table summarizes key quantitative metrics.
| Compound | Assay Type | Parameter | Value | Cell Line / System | Reference |
| This compound | Biochemical Assay | IC₅₀ | 7 nM | Purified BTK | [6][8] |
| This compound | Cellular Assay | EC₅₀ | <30 nM | (BTK Y223 Auto-phosphorylation) | [6] |
| CHMFL-BTK-11 | Cellular Assay | EC₅₀ | 25 nM | (BTK Y551 Phosphorylation) | [7] |
| CHMFL-BTK-11 | Cellular Assay | EC₅₀ | <100 nM | (BTK Y223 Phosphorylation) | [7] |
II. Signaling Pathway and Experimental Workflow
The diagrams below illustrate the BTK signaling pathway and the experimental workflow for this protocol.
III. Experimental Protocol
This protocol is optimized for detecting p-BTK in suspension cell lines like Ramos. Modifications may be necessary for other cell types.
A. Materials and Reagents
-
Cell Line: Ramos (human Burkitt's lymphoma) or similar B-cell line.
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Antibodies:
-
Primary: Rabbit anti-Phospho-BTK (Tyr223) antibody.
-
Primary: Mouse or Rabbit anti-Total BTK antibody.
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG and/or Goat anti-Mouse IgG.
-
-
Reagents for Lysis:
-
Reagents for Western Blot:
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
Transfer buffer.
-
PVDF or Nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or Casein in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) is recommended for phospho-antibodies[10].
-
Wash Buffer: TBS-T.
-
Enhanced Chemiluminescence (ECL) detection reagent.
-
B. Detailed Methodology
1. Cell Culture and Treatment
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells at a density of 1 x 10⁶ cells/mL in fresh media.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0 nM (DMSO vehicle control), 10 nM, 30 nM, 100 nM, 300 nM, and 1000 nM.
-
Add the diluted inhibitor to the cells and incubate for a predetermined time (e.g., 1-2 hours).
-
Optional Stimulant: For some cell lines, stimulating the BCR pathway with an agent like anti-IgM can enhance the p-BTK signal[7]. If used, add the stimulant for a short period (e.g., 10-15 minutes) before harvesting.
2. Lysate Preparation
-
Transfer cell suspensions to centrifuge tubes and pellet the cells at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Aspirate the supernatant completely.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors[9][11]. Use approximately 100 µL of buffer per 1-2 million cells.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer. Prepare aliquots for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes[11].
4. SDS-PAGE and Western Blotting
-
Load 20-40 µg of total protein per lane onto an SDS-PAGE gel[12]. Include a pre-stained protein ladder.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S[12][13].
-
Destain the membrane with wash buffer (TBS-T).
-
Block the membrane with 5% BSA in TBS-T for at least 1 hour at room temperature with gentle agitation[10].
-
Incubate the membrane with the primary antibody (e.g., anti-p-BTK Tyr223) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle shaking[11][14].
-
Wash the membrane three times for 5-10 minutes each with TBS-T[11][12].
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature[12][14].
-
Repeat the wash steps as described in step 7.
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Image the resulting chemiluminescent signal using a digital imager. Adjust exposure time to avoid signal saturation[15].
5. Re-probing for Total BTK
-
After imaging for p-BTK, the membrane can be stripped and re-probed for total BTK to serve as a loading control.
-
Alternatively, run a parallel gel with identical samples to be blotted for total BTK.
C. Data Analysis and Expected Results
-
Analysis: Use image analysis software to perform densitometry on the bands corresponding to p-BTK and total BTK. Normalize the p-BTK signal to the total BTK signal for each sample.
-
Expected Outcome: A dose-dependent decrease in the p-BTK (Tyr223) signal should be observed in cells treated with this compound compared to the vehicle control. The total BTK signal should remain relatively constant across all lanes, confirming that the inhibitor specifically affects BTK phosphorylation.
IV. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| No or Weak Signal | Inactive antibody; Insufficient protein load; Poor protein transfer; Low abundance of p-BTK. | Increase primary antibody concentration or incubation time; Load more protein (20-40 µg); Confirm transfer with Ponceau S stain; Stimulate cells (e.g., with anti-IgM) to increase basal phosphorylation. | [15][16] |
| High Background | Insufficient blocking; Antibody concentration too high; Inadequate washing. | Block for at least 1 hour; Use 5% BSA or casein for phospho-proteins; Increase the number and duration of wash steps; Optimize primary/secondary antibody concentrations. | [9][13] |
| Non-specific Bands | Primary antibody is not specific; Protein degradation; Antibody concentration too high. | Use a validated, phospho-specific antibody; Ensure fresh protease/phosphatase inhibitors are added to the lysis buffer; Reduce the primary antibody concentration. | [9][13] |
| Patchy or Uneven Blots | Air bubbles during transfer; Uneven coating of antibody or ECL substrate; Membrane dried out. | Ensure no air bubbles are trapped between the gel and membrane; Ensure the membrane is fully submerged and agitated during incubations; Do not allow the membrane to dry out at any step. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Small-molecule BTK inhibitors: From discovery to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (this compound) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Optimizing Chmfl-btk-01 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Chmfl-btk-01 in cell viability assays. This compound is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 of 7 nM.[1] Proper concentration selection is critical for obtaining accurate and reproducible results in studies assessing cell viability, proliferation, and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For initial experiments, a wide concentration range is recommended to determine the optimal inhibitory concentration for your specific cell line. A common starting point is a serial dilution series spanning from a high concentration (e.g., 1 µM to 10 µM) down to the low nanomolar or picomolar range. Given that the biochemical IC50 of this compound is 7 nM, your dilution series should adequately cover concentrations both above and below this value to capture the full dose-response curve.
Q2: How does the irreversible binding of this compound affect the experimental setup, particularly incubation time?
A2: The irreversible covalent binding of this compound to its target means that the inhibition is time-dependent.[2] Unlike reversible inhibitors where equilibrium is reached relatively quickly, irreversible inhibitors continue to bind to their target over time, leading to increased inhibition. Therefore, the incubation time is a critical parameter to optimize. It is advisable to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.[3][4]
Q3: Should I be aware of any potential artifacts when using this compound in colorimetric or fluorometric viability assays (e.g., MTT, MTS, resazurin)?
A3: Yes, it is important to control for potential interference of the compound with the assay reagents. Some compounds can directly react with the assay reagents, leading to false-positive or false-negative results. To address this, it is crucial to include a "compound-only" control (wells containing the compound in media without cells) to assess any direct effect on the assay's colorimetric or fluorescent readout.[5] Additionally, the solvent used to dissolve this compound (commonly DMSO) should be tested at the final concentrations used in the experiment to ensure it does not affect cell viability.[6]
Q4: How do I interpret the dose-response curve and determine the GI50/IC50 value?
A4: The dose-response curve plots cell viability against the log of the inhibitor concentration. The GI50 (Growth Inhibition 50) is the concentration of the drug that inhibits cell growth by 50% and is a common metric for assessing the potency of an anti-cancer drug.[7] The IC50 (Inhibitory Concentration 50) is the concentration that reduces a specific biological or biochemical activity by 50%. In the context of cell viability, these terms are often used interchangeably. These values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). It is important to also consider other parameters of the dose-response curve, such as the maximal effect (Emax) and the slope of the curve, as they can provide additional insights into the drug's activity.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in cell viability assays.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Inconsistent compound dilution or addition | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Use calibrated pipettes and ensure thorough mixing of dilutions. |
| No or very little inhibition observed, even at high concentrations | - Cell line is resistant to BTK inhibition- Insufficient incubation time for the irreversible inhibitor to act- Compound degradation | - Confirm BTK expression in your cell line.- Perform a time-course experiment to determine the optimal incubation period.- Ensure proper storage of the compound stock solution (aliquoted and protected from light at -20°C or -80°C). |
| Steep or shallow dose-response curve | - A steep curve may indicate a simple, direct cytotoxic effect.- A shallow curve might suggest off-target effects, cell heterogeneity, or complex biological responses. | - Analyze other dose-response parameters like Emax and slope for additional insights.- Consider performing mechanistic studies to understand the observed response. |
| "U-shaped" dose-response curve (hormesis) | - At low concentrations, the compound may have a stimulatory effect on cell proliferation. | - This is a known biological phenomenon. Report the full dose-response curve and consider the biological implications of the stimulatory effect at low doses. |
| Inconsistent results between different assay types (e.g., MTT vs. CellTiter-Glo) | - Different assays measure different aspects of cell health (metabolic activity vs. ATP levels).- Assay-specific interference from the compound. | - Understand the principle of each assay. Using multiple assays can provide a more comprehensive picture of the compound's effect.- Always include compound-only controls for each assay type. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial reductases in viable cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound and vehicle controls.
-
Incubation: Incubate for the desired time period.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a luminometer.
Visualizing Key Concepts
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
BTK Signaling Pathway Leading to Cell Survival
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
This technical support guide provides a foundation for researchers to design and troubleshoot their cell viability experiments with this compound. By carefully considering the compound's mechanism of action and optimizing key experimental parameters, users can generate reliable and meaningful data.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting potential off-target effects of Chmfl-btk-01.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potential off-target effects of Chmfl-btk-01.
Frequently Asked Questions (FAQs)
Q1: What is the on-target potency and kinase selectivity of this compound?
A1: this compound is a highly potent irreversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 of 7 nM.[1] It displays high selectivity within the kinome. A KINOMEscan at 1 µM against 468 kinases/mutants resulted in a selectivity score (S score) of 0.00, indicating a very selective compound.[2]
Q2: What are the known primary off-targets of this compound?
A2: At a concentration of 1 µM, this compound was found to completely abolish the activity of BMX, JAK3, and EGFR.[2] These kinases share a highly similar active site cysteine residue with BTK, which is the target for the irreversible binding of this compound.[2]
Q3: Why are BMX, JAK3, and EGFR common off-targets for irreversible BTK inhibitors?
A3: Irreversible BTK inhibitors like this compound typically form a covalent bond with a specific cysteine residue (Cys481 in BTK) in the active site. Other kinases that possess a similarly located cysteine residue, such as BMX, JAK3, and EGFR, can also be targeted by these types of inhibitors.[2]
Q4: I am observing unexpected toxicity or cell death in my experiments. Could this be due to off-target effects?
A4: Yes, unexpected cellular toxicity can be a consequence of off-target inhibition. The inhibition of kinases like EGFR and JAK3 can impact critical cellular signaling pathways involved in cell growth, proliferation, and survival.[3][4] It is recommended to perform dose-response experiments and compare the phenotype with the known IC50 values for both the on-target (BTK) and potential off-targets.
Q5: My experimental results show modulation of a signaling pathway that is not directly downstream of BTK. How can I determine if this is an off-target effect of this compound?
A5: First, review the known off-targets of this compound (BMX, JAK3, EGFR) and their respective signaling pathways. If the observed modulation aligns with the known functions of these off-target kinases, it is plausible that the effect is off-target. To confirm this, you can use a more selective BTK inhibitor with a different off-target profile as a control, or use techniques like siRNA to knock down the suspected off-target kinase and see if the effect is replicated.
Troubleshooting Guide
Issue 1: Unexpected Inhibition of Cell Proliferation or Viability
| Potential Cause | Troubleshooting Steps |
| Off-target inhibition of EGFR | 1. Review the literature to determine if your cell line is sensitive to EGFR inhibition. 2. Perform a Western blot to check the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK) in the presence of this compound. 3. As a control, treat your cells with a known selective EGFR inhibitor to see if it phenocopies the effects of this compound. |
| Off-target inhibition of JAK3 | 1. Determine if your cell type expresses JAK3 and is dependent on JAK/STAT signaling. 2. Analyze the phosphorylation of STAT proteins (e.g., STAT5) via Western blot after treatment with this compound. 3. Use a selective JAK3 inhibitor as a positive control to compare the cellular phenotype. |
| General Cytotoxicity | 1. Perform a dose-response curve to determine the EC50 for the observed effect and compare it to the IC50 for BTK. A significant discrepancy may suggest off-target effects or general compound toxicity. 2. Test the effect of this compound in a cell line that does not express BTK to assess non-specific toxicity. |
Issue 2: Unanticipated Activation or Inhibition of a Signaling Pathway
| Potential Cause | Troubleshooting Steps |
| Inhibition of BMX kinase | 1. BMX is involved in STAT signaling and can be activated by various stimuli.[5][6] 2. Assess the phosphorylation status of STAT1, STAT3, and STAT5 by Western blot. 3. Consult the literature to understand the role of BMX in your specific experimental context. |
| Inhibition of EGFR signaling cascade | 1. EGFR inhibition can affect multiple downstream pathways including RAS-RAF-MAPK and PI3K/Akt.[7] 2. Perform a phosphoproteomics analysis to get a broader view of the signaling pathways affected by this compound in your system. |
| Inhibition of JAK3-dependent cytokine signaling | 1. JAK3 is crucial for signaling from receptors containing the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[8] 2. If your experimental system involves any of these cytokines, the observed effects could be due to JAK3 inhibition. Measure the downstream effects of the relevant cytokine (e.g., cell proliferation, gene expression) in the presence of this compound. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound against On-Target and Key Off-Target Kinases
| Target | IC50 / % Inhibition | Concentration | Assay Type | Reference |
| BTK | 7 nM | N/A | Biochemical | [1] |
| BMX | Complete Abolishment | 1 µM | KINOMEscan | [2] |
| JAK3 | Complete Abolishment | 1 µM | KINOMEscan | [2] |
| EGFR | Complete Abolishment | 1 µM | KINOMEscan | [2] |
Note: "Complete Abolishment" indicates that the kinase activity was fully inhibited at the tested concentration in the KINOMEscan assay.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using KINOMEscan®
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a standard KINOMEscan, a final assay concentration of 1 µM is often used.
-
Assay Principle: The KINOMEscan assay is a competition binding assay. The test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Procedure (as performed by a service provider like Eurofins DiscoverX):
-
Kinases are tagged with a unique DNA identifier.
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound.
-
After incubation, unbound kinase is washed away.
-
The amount of bound kinase is quantified by qPCR.
-
-
Data Analysis: The results are typically reported as "percent of control" (%Ctrl), where the DMSO control represents 100%. A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A selectivity score (S-score) is often calculated to provide a quantitative measure of compound selectivity.
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol is for determining the IC50 value of this compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the purified kinase (e.g., BTK, BMX, JAK3, or EGFR) in the appropriate kinase reaction buffer.
-
Prepare a 2X substrate solution containing the kinase-specific substrate and ATP in the reaction buffer.
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the this compound serial dilution to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate solution.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of BTK Phosphorylation
This protocol is to assess the cellular activity of this compound by measuring the phosphorylation of BTK at a key activation site (e.g., Y223).
-
Cell Culture and Treatment:
-
Culture your cells of interest to the desired density.
-
Treat the cells with various concentrations of this compound for the desired time. Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., anti-pBTK Y223) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total BTK and a housekeeping protein (e.g., GAPDH).
-
Quantify the band intensities using image analysis software.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Workflow for confirming suspected off-target effects.
Caption: On- and potential off-target signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting kinases that regulate programmed cell death: a new therapeutic strategy for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of casein kinase 2 induces cell death in tyrosine kinase inhibitor resistant chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ClinPGx [clinpgx.org]
- 8. Janus kinase 3 - Wikipedia [en.wikipedia.org]
Technical Support Center: Best Practices for Preventing Chmfl-btk-01 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Chmfl-btk-01 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound powder is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the solid compound at -20°C for up to 3 years or at -80°C for up to 2 years.[1]
Q2: What is the recommended solvent for dissolving this compound?
A: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of moisture, which can accelerate degradation.
Q3: How should I prepare and store stock solutions of this compound?
A: Prepare a concentrated stock solution in anhydrous DMSO. Once prepared, it is critical to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for use within 6 months or at -20°C for use within 1 month.[2] When ready to use, bring a single aliquot to room temperature before opening.
Q4: Can I store diluted this compound in aqueous solutions?
A: It is not recommended to store this compound in aqueous solutions for extended periods, as the presence of water can lead to hydrolysis of its functional groups. Prepare fresh dilutions in your experimental buffer immediately before use.
Q5: What are the likely degradation pathways for this compound?
A: this compound contains functional groups, such as an amide and a morpholine ring, which can be susceptible to degradation. The primary degradation pathways to consider are hydrolysis and oxidation.[3][4] Hydrolysis can affect the amide bond, while oxidation may target various parts of the molecule.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially indicating degradation.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation of the compound in aqueous buffer. | The compound's solubility limit has been exceeded. | Make initial serial dilutions in DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).[5][6] |
| Loss of inhibitory activity over time in a multi-day experiment. | Degradation of this compound in the experimental medium. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each day of the experiment. Avoid prolonged incubation in aqueous buffers at room temperature. |
| Inconsistent results between experimental replicates. | Inconsistent handling or storage of the compound. Degradation due to repeated freeze-thaw cycles of the stock solution. | Strictly adhere to the recommended storage and handling protocols. Use single-use aliquots of the DMSO stock solution for each experiment. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile. The goal is to achieve 5-20% degradation to identify potential degradation products without generating secondary, irrelevant products.[5][7]
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µM.
-
Incubate at 60°C.
-
Collect samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µM.
-
Incubate at 60°C.
-
Collect samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution in 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.
-
Incubate at room temperature, protected from light.
-
Collect samples at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Dilute the stock solution in a relevant buffer (e.g., PBS) to a final concentration of 100 µM.
-
Incubate at 80°C.
-
Collect samples at 0, 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound at 100 µM in a relevant buffer.
-
Expose the solution to a light source that provides both UV and visible light (e.g., Xenon lamp) according to ICH Q1B guidelines (minimum of 1.2 million lux hours and 200 watt hours/square meter).[8]
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze samples after the exposure period.
-
3. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
The method should be able to separate the parent this compound peak from any degradation product peaks.
-
Quantify the percentage of this compound remaining at each time point relative to the time 0 sample.
4. Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products Detected |
| 0.1 N HCl, 60°C | 24 | Data | Data |
| 0.1 N NaOH, 60°C | 24 | Data | Data |
| 3% H₂O₂, RT | 24 | Data | Data |
| Buffer, 80°C | 72 | Data | Data |
| Light Exposure | Exposure Time | Data | Data |
*Data to be filled in based on experimental results.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways for this compound.
References
- 1. drughunter.com [drughunter.com]
- 2. glpbio.com [glpbio.com]
- 3. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmtech.com [pharmtech.com]
- 6. glycomscan.com [glycomscan.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Chmfl-btk-01 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of Chmfl-btk-01 in primary cell cultures.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed After this compound Treatment
Question: I am observing high levels of cytotoxicity in my primary cell cultures after treatment with this compound. How can I reduce this?
Answer: High cytotoxicity can result from several factors. Consider the following troubleshooting steps:
-
Optimize this compound Concentration: The optimal concentration of a small molecule inhibitor can vary significantly between cell types. We recommend performing a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect with minimal cytotoxicity. Start with a broad range of concentrations and narrow down to the optimal one.
-
Reduce Incubation Time: Continuous exposure to the inhibitor may not be necessary. Try reducing the incubation time to see if the desired effect can be achieved with shorter exposure, thereby reducing off-target effects and cytotoxicity.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level, typically below 0.1%.[1] Perform a solvent-only control to rule out solvent-induced cytotoxicity.
-
Check Cell Health and Density: Primary cells are more sensitive to stress.[2] Ensure your cells are healthy and at an optimal density before adding the inhibitor. Over-confluent or sparse cultures can be more susceptible to stress-induced cell death.
-
Use High-Quality Reagents: Use fresh, high-quality culture media, serum, and supplements to maintain optimal cell health.[3]
Issue 2: Inconsistent Results in Cytotoxicity Assays
Question: My cytotoxicity assay results with this compound are not reproducible. What could be the cause?
Answer: Inconsistent results can be frustrating. Here are some common causes and solutions:
-
Pipetting Errors: Ensure accurate and consistent pipetting of cells, reagents, and the inhibitor. Small variations can lead to significant differences in results.
-
Uneven Cell Seeding: Make sure cells are evenly distributed in the wells of your culture plates. Clumped cells can lead to variability in the number of cells per well and affect the assay outcome.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the inhibitor and affect cell viability. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Assay-Specific Issues:
-
MTT Assay: The timing of adding the MTT reagent and the solubilization of formazan crystals are critical steps.[4][5][6][7] Ensure complete solubilization before reading the absorbance.
-
LDH Assay: This assay measures membrane integrity.[8][9][10] Be careful not to disturb the cell monolayer when collecting the supernatant, as this can lead to artificially high LDH release.
-
-
Contamination: Microbial contamination can significantly impact cell health and assay results.[3] Regularly check your cultures for any signs of contamination.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for primary cell cultures?
A1: While the optimal concentration is cell-type dependent, a good starting point for a dose-response experiment is to test a range from 10 nM to 10 µM.[1] Based on studies with cell lines and primary B cells, concentrations in the nanomolar to low micromolar range are often effective for BTK inhibition.[11][12]
Q2: How long should I incubate my primary cells with this compound?
A2: Incubation time should be optimized for your specific experimental goals. For initial experiments, you can try a time course ranging from 24 to 72 hours.[13] Shorter incubation times may be sufficient to observe the desired effect on BTK signaling while minimizing cytotoxicity.
Q3: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A3: this compound is a highly selective irreversible inhibitor of BTK. However, like many kinase inhibitors, it may have some off-target effects at higher concentrations.[11] Performing a thorough dose-response analysis will help you identify a concentration that is specific for BTK and has minimal off-target effects.
Q4: What is the best method to assess this compound-induced cytotoxicity in primary cells?
A4: The choice of assay depends on the specific question you are asking. A combination of assays is often recommended for a comprehensive understanding.
-
For cell viability: Assays like MTT, MTS, or WST-1 measure metabolic activity, which is an indicator of viable cells.[4][5][6][7]
-
For cytotoxicity (cell death): The LDH release assay is a good indicator of plasma membrane damage.[8][9][10]
-
For apoptosis: Annexin V/Propidium Iodide (PI) staining can distinguish between early apoptotic, late apoptotic, and necrotic cells.[3][14][15][16] Caspase activity assays can measure the activation of key apoptosis-mediating enzymes.[17][18][19][20][21]
Q5: How can I be sure that the observed cell death is due to apoptosis and not necrosis?
A5: To differentiate between apoptosis and necrosis, you can use the Annexin V/PI staining method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[3][14][15][16] Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis. Another method is to look for the activation of caspases, which are key mediators of apoptosis.[17][18][19][20][21]
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Primary Cell Cultures
| Cell Type | Recommended Starting Concentration Range | Notes |
| Primary B Lymphocytes | 10 nM - 1 µM | Based on known potent inhibition of BTK signaling in B cells. |
| Peripheral Blood Mononuclear Cells (PBMCs) | 100 nM - 5 µM | PBMCs are a mixed population; cytotoxicity may vary between cell subsets.[22][23][24] |
| Other Primary Cell Types | 100 nM - 10 µM | A wider range is recommended for initial screening in other primary cell types due to unknown sensitivity. |
Table 2: Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High background in viability assays | Reagent contamination or instability | Use fresh, high-quality reagents. Ensure proper storage conditions. |
| High cell metabolic activity | Reduce cell seeding density or incubation time with the assay reagent. | |
| Low signal in viability assays | Low cell number or viability | Ensure optimal cell seeding density and health. |
| Insufficient incubation with assay reagent | Follow the manufacturer's protocol for recommended incubation times. | |
| High variability between replicates | Uneven cell distribution | Ensure a single-cell suspension before seeding and mix gently after seeding. |
| Pipetting inaccuracies | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Edge effects in plates | Avoid using the outer wells or fill them with sterile liquid. |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound using MTT Assay
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4][7]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Treat your primary cells with the desired concentration of this compound and appropriate controls in a suitable culture vessel.
-
Cell Harvesting: After the incubation period, gently harvest the cells (including any floating cells in the supernatant).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[14]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: A logical workflow for troubleshooting high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. kosheeka.com [kosheeka.com]
- 3. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. texaschildrens.org [texaschildrens.org]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. youtube.com [youtube.com]
- 16. kumc.edu [kumc.edu]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 19. mpbio.com [mpbio.com]
- 20. bdbiosciences.com [bdbiosciences.com]
- 21. abcam.com [abcam.com]
- 22. Processing of blood samples influences PBMC viability and outcome of cell-mediated immune responses in antiretroviral therapy-naïve HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comprehensive evaluation of the effects of long-term cryopreservation on peripheral blood mononuclear cells using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improving Reliability of Immunological Assays by Defining Minimal Criteria for Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Chmfl-btk-01 incubation time for maximal target inhibition.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Chmfl-btk-01, a highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It forms a covalent bond with the cysteine 481 (Cys481) residue in the active site of BTK.[4] This irreversible binding permanently inactivates the enzyme, potently inhibiting its autophosphorylation at tyrosine 223 (Y223).[1][2][3][4]
Q2: What is the reported IC50 of this compound?
A2: this compound has a reported IC50 of 7 nM for BTK.[1][2][3][4] It is important to note that for irreversible inhibitors, the IC50 value is dependent on the incubation time of the assay.
Q3: How can I be sure that the inhibitory effect I'm observing is due to the covalent binding of this compound?
A3: To confirm the covalent binding mechanism, you can perform a rescue experiment using a Cys481S (cysteine-to-serine) mutant of BTK. This compound should not irreversibly inhibit this mutant, as it lacks the target cysteine residue for covalent bond formation.[4] Additionally, a reversible analog of the inhibitor, where the reactive acrylamide group is saturated, should show significantly reduced potency.
Troubleshooting Guide: Optimizing Incubation Time for Maximal Target Inhibition
A common challenge when working with irreversible inhibitors is determining the optimal incubation time to achieve maximal target engagement. Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors require sufficient time for the bond formation to occur.
Problem: I am uncertain about the ideal incubation time for this compound in my cell-based assay to ensure maximal inhibition of BTK.
Solution: The optimal incubation time can be determined empirically by performing a time-course experiment. This involves treating your cells with this compound for varying durations and then assessing the level of BTK inhibition.
Experimental Workflow for Determining Optimal Incubation Time
Caption: Workflow for determining optimal this compound incubation time.
Detailed Experimental Protocol: Time-Course of BTK Inhibition
This protocol is designed to assess the phosphorylation of BTK at Y223 as a readout for its activity.
1. Cell Culture and Treatment:
-
Plate your cell line of interest (e.g., a B-cell lymphoma line like U2932 or Pfeiffer) at an appropriate density and allow them to adhere or stabilize overnight.[4]
-
The following day, treat the cells with a concentration of this compound that is significantly higher than its IC50 (e.g., 10-fold to 100-fold) to ensure that the rate of inhibition is not limited by the concentration.
-
Include a vehicle control (e.g., DMSO) for comparison.
2. Time-Course Incubation:
-
Incubate the cells with this compound for a series of time points. A suggested range is 15, 30, 60, 120, and 240 minutes. The optimal time will depend on the cell type and experimental conditions.
3. Cell Lysis:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK Y223) overnight at 4°C.
-
The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total BTK.
6. Data Analysis:
-
Quantify the band intensities for p-BTK and total BTK using image analysis software.
-
Normalize the p-BTK signal to the total BTK signal for each time point.
-
Plot the normalized p-BTK signal as a function of incubation time. The time point at which the p-BTK signal reaches its lowest and plateaus is the optimal incubation time for maximal target inhibition.
Data Presentation: Expected Outcome of Time-Course Experiment
The results of your time-course experiment can be summarized in a table to easily identify the optimal incubation time.
| Incubation Time (minutes) | Normalized p-BTK/Total BTK Ratio (Arbitrary Units) | % Inhibition (Compared to Vehicle) |
| 0 (Vehicle) | 1.00 | 0% |
| 15 | 0.65 | 35% |
| 30 | 0.30 | 70% |
| 60 | 0.10 | 90% |
| 120 | 0.05 | 95% |
| 240 | 0.05 | 95% |
In this example, maximal inhibition is achieved at 120 minutes, as there is no significant further decrease in p-BTK levels at 240 minutes.
Signaling Pathway
Understanding the signaling pathway in which BTK is involved is crucial for designing experiments and interpreting results.
Caption: Simplified BTK signaling pathway in B-cells.
This guide provides a framework for optimizing the use of this compound. The specific conditions for maximal inhibition may vary depending on the experimental system, and it is recommended to perform the described time-course experiment to determine the optimal parameters for your specific application.
References
Why are my cells resistant to Chmfl-btk-01 treatment?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Chmfl-btk-01 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound. What are the potential reasons for this resistance?
Several factors could contribute to reduced sensitivity or resistance to this compound. These can be broadly categorized as on-target modifications, activation of bypass signaling pathways, or experimental variability.
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On-Target Modifications: The most common mechanism of resistance to covalent Bruton's tyrosine kinase (BTK) inhibitors like this compound is a mutation in the BTK protein itself.[1][2][3][4] this compound is an irreversible inhibitor that covalently binds to the cysteine residue at position 481 (C481) in the BTK active site.[5] A mutation at this site, most commonly a substitution to serine (C481S), prevents the covalent binding of the inhibitor, thereby rendering it less effective.[2][3]
-
Bypass Signaling Pathway Activation: Cells can develop resistance by activating alternative signaling pathways that bypass the need for BTK signaling.[6][7] For example, activation of pathways like the PI3K/Akt/mTOR or MAPK pathways can promote cell survival and proliferation even when BTK is inhibited.[6] Mutations in downstream signaling molecules, such as Phospholipase C gamma 2 (PLCG2), can also lead to ligand-independent activation of downstream pathways, conferring resistance to BTK inhibitors.[1][4]
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy. Additionally, altered cellular metabolism could lead to the deactivation of the compound.
-
Experimental Issues: Inconsistent experimental conditions can lead to apparent resistance. This includes issues with compound stability, incorrect dosage, variability in cell culture conditions, or problems with the assays used to measure cell viability.
Q2: How can I experimentally determine the cause of this compound resistance in my cell line?
A systematic approach is necessary to pinpoint the mechanism of resistance. We recommend the following experimental workflow:
-
Confirm Resistance: First, confirm the resistant phenotype by performing a dose-response curve with a cell viability assay to compare the IC50 value of your resistant cell line to the parental, sensitive cell line.
-
Sequence BTK and PLCG2: Sequence the coding regions of the BTK and PLCG2 genes in your resistant cells to identify potential mutations. The C481 residue in BTK is a critical hotspot for mutations conferring resistance to covalent BTK inhibitors.[2][3]
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Assess BTK Pathway Activity: Use Western blotting to analyze the phosphorylation status of BTK (at Y223) and its downstream targets (e.g., PLCγ2, ERK, AKT) in the presence and absence of this compound.[8][9] Persistent downstream signaling despite treatment suggests a resistance mechanism.
-
Evaluate Bypass Pathways: Investigate the activation status of alternative signaling pathways (e.g., PI3K/Akt, MAPK) using phosphospecific antibodies in a Western blot analysis.[6]
-
In Vitro Kinase Assay: Perform an in vitro kinase assay with recombinant wild-type and mutant BTK protein to confirm that the mutation directly impacts the inhibitory activity of this compound.[10][11][12]
Troubleshooting Guides
Guide 1: Investigating On-Target Mutations
If you suspect a mutation in the BTK gene is responsible for the observed resistance, follow these steps:
1. Sanger Sequencing of BTK:
-
Objective: To identify point mutations in the BTK gene, particularly at the C481 codon.
-
Protocol:
-
Isolate genomic DNA or RNA from both your parental (sensitive) and resistant cell lines.
-
If starting with RNA, perform reverse transcription to generate cDNA.
-
Design primers to amplify the kinase domain of the BTK gene.
-
Perform Polymerase Chain Reaction (PCR) using the designed primers.
-
Purify the PCR product and send it for Sanger sequencing.
-
Analyze the sequencing results and compare them to the wild-type BTK sequence to identify any mutations.
-
2. Western Blot for BTK Phosphorylation:
-
Objective: To assess whether this compound can still inhibit BTK autophosphorylation in the resistant cells.
-
Protocol: See the detailed Western Blot protocol in the "Experimental Protocols" section below. You will need antibodies against phosphorylated BTK (p-BTK Y223) and total BTK.[8] A lack of inhibition of p-BTK in the resistant cells upon treatment would be consistent with a resistance-conferring mutation.
Guide 2: Assessing Bypass Pathway Activation
If no mutations are found in BTK, the resistance might be due to the activation of alternative signaling pathways.
1. Phospho-protein Western Blot Analysis:
-
Objective: To determine if downstream signaling pathways are activated in the resistant cells.
-
Protocol:
-
Culture both parental and resistant cells and treat them with this compound.
-
Prepare cell lysates and perform a Western blot analysis as detailed in the "Experimental Protocols" section.
-
Probe the membrane with antibodies against key phosphorylated proteins in bypass pathways, such as p-Akt, p-ERK, and p-S6.
-
Increased phosphorylation of these proteins in the resistant cells, despite this compound treatment, would indicate the activation of bypass pathways.[6]
-
Data Presentation
Table 1: Illustrative Cell Viability Data for this compound
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 10 | - |
| Resistant | This compound | 500 | 50 |
Table 2: Illustrative Kinase Assay Data for this compound
| BTK Genotype | Treatment | IC50 (nM) |
| Wild-Type | This compound | 7 |
| C481S Mutant | This compound | >1000 |
Experimental Protocols
Cell Viability (MTS/MTT) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing protein phosphorylation and expression levels.[8][13][14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-BTK, anti-BTK, anti-p-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
BTK Kinase Assay
This in vitro assay measures the enzymatic activity of BTK and its inhibition by this compound.[10][11][12][15][16][17]
-
Reaction Setup: In a 96-well plate, combine recombinant BTK enzyme (wild-type or mutant), a suitable substrate (e.g., poly(Glu, Tyr)4:1), and assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Simplified BTK Signaling Pathway.
References
- 1. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia | MDPI [mdpi.com]
- 5. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (this compound) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The resistance mechanisms and treatment strategies of BTK inhibitors in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.4. Western blot analysis [bio-protocol.org]
- 9. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]
- 16. BTK Kinase Enzyme System [promega.sg]
- 17. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Head-to-Head Battle of BTK Inhibitors: Chmfl-btk-01 vs. Ibrutinib
In the landscape of targeted therapies for B-cell malignancies and autoimmune diseases, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target. Ibrutinib, the first-in-class BTK inhibitor, revolutionized treatment paradigms but is accompanied by off-target effects that can lead to adverse events. This has spurred the development of next-generation inhibitors with improved selectivity. This guide provides a detailed comparison of Chmfl-btk-01, a highly selective irreversible BTK inhibitor, and the trailblazing drug, ibrutinib, focusing on their selectivity and potency.
Potency: A Close Contest in BTK Inhibition
Both this compound and ibrutinib are potent irreversible inhibitors of BTK, forming a covalent bond with the Cys481 residue in the active site of the kinase. However, their potency profiles, as determined by in vitro assays, show some distinctions.
Table 1: Potency Comparison of this compound and Ibrutinib
| Compound | Assay Type | Target | IC50 (nM) | EC50 (nM) | k_inact_/K_i_ (M⁻¹s⁻¹) |
| This compound | Biochemical | BTK | 7[1] | - | Not Available |
| Cellular | BTK Y223 auto-phosphorylation | - | <30[1] | ||
| Ibrutinib | Biochemical | BTK | ~0.5 - 0.9 | - | 3.28 x 10⁵ |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; k_inact_/K_i_: Second-order rate constant of covalent modification, reflecting the efficiency of irreversible inhibition.
Selectivity: A Clear Divergence
The most significant distinction between this compound and ibrutinib lies in their selectivity profiles. Kinase profiling assays, such as KINOMEscan, have been instrumental in elucidating the off-target effects of these inhibitors.
This compound has demonstrated a remarkably high degree of selectivity. In a KINOMEscan assay screening against 468 kinases at a concentration of 1 µM, it exhibited an S score(35) of 0.00, indicating that it did not significantly inhibit any of the other kinases in the panel[1]. The study specifically noted that this compound completely abolished the activity of BMX, JAK3, and EGFR at this concentration[1]. A related compound, CHMFL-BTK-11, also showed high selectivity with an S Score (10) of 0.01 at 1 µM, with strong binding observed only for BTK and JAK3.
In stark contrast, ibrutinib is known to inhibit a broader range of kinases, which is attributed to the shared cysteine residue in their active sites. This lack of selectivity is linked to some of the clinically observed side effects. Ibrutinib's off-target kinases include other members of the TEC family (e.g., TEC, BMX, ITK), the EGFR family (EGFR, HER2, HER4), and SRC family kinases, as well as JAK3[2]. One study reported that at a concentration of 1 µM, ibrutinib inhibited 50 different kinases by more than 50%.
Table 2: Kinase Selectivity Profile Comparison
| Compound | Assay | Key Findings | Notable Off-Targets Inhibited |
| This compound | KINOMEscan (1 µM) | S score(35) = 0.00 (highly selective)[1] | BMX, JAK3, EGFR (activity abolished)[1] |
| Ibrutinib | KINOMEscan (1 µM) | Broad off-target activity (inhibited 50 kinases >50%) | TEC family (TEC, BMX, ITK), EGFR family (EGFR, HER2, HER4), SRC family, JAK3[2] |
The superior selectivity of this compound suggests a potentially more favorable safety profile, with a lower likelihood of adverse effects stemming from off-target kinase inhibition.
Signaling Pathways and Experimental Workflows
Both this compound and ibrutinib exert their therapeutic effects by inhibiting BTK, a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK is a key kinase in this pathway, and its inhibition effectively abrogates these downstream signals.
Caption: B-cell receptor (BCR) signaling pathway and points of inhibition.
The following diagram illustrates a typical workflow for an in vitro kinase assay used to determine the potency of inhibitors like this compound and ibrutinib.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
This assay is designed to measure the binding of a test compound to a panel of DNA-tagged kinases. The assay is based on a competition format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.
-
Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (e.g., this compound or ibrutinib) at a specified concentration (e.g., 1 µM) are combined in a binding buffer.
-
Incubation: The reaction mixture is incubated at room temperature with shaking to allow for binding equilibrium to be reached.
-
Washing: The beads are washed to remove unbound kinase.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR). The amount of kinase bound to the resin is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) can be calculated to represent the overall selectivity of the compound, with a lower score indicating higher selectivity.
HTRF® Phospho-BTK (Tyr223) Assay
This is a homogeneous time-resolved fluorescence (HTRF) assay designed to measure the phosphorylation of BTK at tyrosine 223 in a cellular context.
-
Cell Culture and Treatment: Cells expressing BTK are cultured in microplates. The cells are then treated with various concentrations of the inhibitor (this compound or ibrutinib) for a specified period.
-
Cell Lysis: A lysis buffer is added to the wells to release the cellular contents, including BTK.
-
Detection Reagent Addition: A mixture of two antibodies is added to the lysate. The first antibody is specific for the phosphorylated form of BTK at Tyr223 and is labeled with a donor fluorophore (e.g., Europium cryptate). The second antibody recognizes total BTK and is labeled with an acceptor fluorophore (e.g., d2).
-
Incubation: The plate is incubated at room temperature to allow for the formation of the antibody-protein complex.
-
Signal Detection: If BTK is phosphorylated, the two antibodies bind in close proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur between the donor and acceptor fluorophores upon excitation. The HTRF signal is measured using a compatible plate reader.
-
Data Analysis: The HTRF signal is proportional to the amount of phosphorylated BTK. The data is used to generate a dose-response curve and calculate the EC50 value of the inhibitor.
Conclusion
The comparison between this compound and ibrutinib highlights a classic trade-off in drug development: broad efficacy versus target specificity. While both are potent inhibitors of BTK, this compound exhibits a significantly more selective profile, suggesting a potential for reduced off-target side effects. Ibrutinib's broader kinase inhibition profile, while contributing to some of its therapeutic effects, is also responsible for a range of adverse events. For researchers and drug development professionals, this compound represents a promising candidate for a more targeted and potentially safer BTK-inhibiting therapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profile of this compound in comparison to established BTK inhibitors like ibrutinib.
References
- 1. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (this compound) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Profiles: Chmfl-btk-01 vs. Acalabrutinib
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of various B-cell malignancies. While their on-target efficacy is well-established, the potential for off-target effects remains a critical consideration for researchers and clinicians, influencing the overall safety and tolerability of these agents. This guide provides a detailed comparison of the off-target profiles of two notable BTK inhibitors: Chmfl-btk-01, a novel investigational agent, and acalabrutinib, a second-generation inhibitor approved for clinical use.
Executive Summary
Both this compound and acalabrutinib are irreversible BTK inhibitors that target the Cys481 residue in the BTK active site.[1][2] However, preclinical data indicate that both compounds possess a high degree of selectivity, with distinct off-target profiles. This compound has been reported to exhibit a remarkably clean profile in broad kinase screening, while acalabrutinib is known for its significant improvement in selectivity over the first-generation inhibitor, ibrutinib, leading to a more favorable safety profile in clinical settings.[1][3][4]
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. Off-target inhibition can lead to unintended biological effects and adverse events. Kinome scanning technologies, such as the KINOMEscan™ platform, are widely used to assess the selectivity of inhibitors across a large panel of human kinases.
This compound:
A study detailing the discovery of this compound reported a high selectivity profile in a KINOMEscan assay against 468 kinases and their mutants at a concentration of 1 µM.[1] The selectivity was quantified using a selectivity score (S score), with a lower score indicating higher selectivity. This compound displayed an S score(35) of 0.00, suggesting exceptional selectivity.[1] Despite this high selectivity, the study noted that the activities of Bone Marrow Kinase on the X chromosome (BMX), Janus Kinase 3 (JAK3), and Epidermal Growth Factor Receptor (EGFR) were completely abolished by this compound.[1]
Acalabrutinib:
Acalabrutinib has been extensively profiled and is recognized for its high selectivity, which is a key differentiator from the first-generation BTK inhibitor, ibrutinib.[4][5] In a KINOMEscan assay of 395 non-mutant protein kinases, acalabrutinib demonstrated minimal off-target binding at a concentration of 1µM, with only 1.5% of the kinases showing significant interaction.[6] Notably, acalabrutinib shows significantly less inhibition of several kinases that are potently inhibited by ibrutinib, such as ITK, TEC, and members of the SRC and EGFR families.[7][8] This improved selectivity is believed to contribute to the lower incidence of certain adverse events, such as atrial fibrillation and bleeding, observed with acalabrutinib in clinical trials.[3][9]
Comparative Data on Off-Target Inhibition
The following table summarizes the available quantitative data on the off-target inhibition profiles of this compound and acalabrutinib. It is important to note that a direct head-to-head comparison in the same study is not publicly available. The data presented here are compiled from separate studies and should be interpreted with this limitation in mind.
| Target Kinase | This compound Inhibition | Acalabrutinib Inhibition | Reference |
| BTK (IC50) | 7 nM | ~5 nM | [1][10] |
| BMX | Complete abolishment at 1 µM | IC50 <100 nM | [1][11] |
| JAK3 | Complete abolishment at 1 µM | Not a primary off-target | [1] |
| EGFR | Complete abolishment at 1 µM | IC50 >1000 nM | [1][8] |
| ITK | Not reported | IC50 >1000 nM | [7] |
| TEC | Not reported | IC50 <100 nM | [8][11] |
| SRC Family Kinases | Not reported | Minimal inhibition | [7][8] |
IC50: Half-maximal inhibitory concentration.
Experimental Methodologies
The data presented in this guide were primarily generated using the KINOMEscan™ platform (DiscoverX), a competitive binding assay.
KINOMEscan™ Assay Protocol
The KINOMEscan™ assay is an active site-directed competition binding assay that quantitatively measures the interaction between a test compound and a panel of kinases. The general protocol is as follows:
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[12][13]
-
Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site.[12][13]
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified by measuring the amount of the attached DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates stronger binding of the test compound.[12][13]
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a vehicle control (e.g., DMSO). This can be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.[13] The selectivity score (S score) is a metric used to quantify the overall selectivity of a compound, with S(x) representing the number of kinases with >x% inhibition divided by the total number of kinases tested.
Signaling Pathways and Experimental Workflows
To visualize the biological context of BTK inhibition and the experimental approach to assessing off-target effects, the following diagrams are provided.
Caption: Simplified BTK signaling pathway upon B-cell receptor (BCR) activation.
Caption: General experimental workflow for the KINOMEscan™ assay.
Conclusion
Both this compound and acalabrutinib are highly selective BTK inhibitors. The available data suggests that this compound may have an exceptionally clean off-target profile, although the current information is limited to its initial discovery publication.[1] Acalabrutinib's high selectivity has been more extensively documented and is a key feature that distinguishes it from first-generation BTK inhibitors, translating to a favorable clinical safety profile.[3][4]
The complete abolishment of BMX, JAK3, and EGFR activity by this compound at 1 µM warrants further investigation to understand the potential clinical implications, both in terms of efficacy and potential side effects.[1] For acalabrutinib, its minimal off-target activity, particularly against kinases implicated in the adverse events of ibrutinib, underscores its design as a more targeted therapeutic.[7][8]
Further head-to-head comparative studies employing standardized kinase panels and assay conditions are necessary to provide a definitive and direct comparison of the off-target profiles of these two promising BTK inhibitors. Such studies will be invaluable for the continued development and optimization of targeted therapies for B-cell malignancies and other indications.
References
- 1. researchgate.net [researchgate.net]
- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajmc.com [ajmc.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay in Summary_ki [bindingdb.org]
- 13. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
Comparing the efficacy of Chmfl-btk-01 to other covalent BTK inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Chmfl-btk-01, a novel covalent Bruton's tyrosine kinase (BTK) inhibitor, with established BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to aid in research and development decisions.
Introduction to Covalent BTK Inhibitors
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells. Dysregulation of this pathway is a hallmark of many B-cell malignancies. Covalent BTK inhibitors, which form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, have revolutionized the treatment of these cancers. This guide focuses on comparing the preclinical attributes of this compound to the first and second-generation covalent BTK inhibitors.
Biochemical and Cellular Efficacy
The following tables summarize the available quantitative data for this compound, ibrutinib, acalabrutinib, and zanubrutinib, focusing on their biochemical potency against BTK, kinase selectivity, and their effects on cancer cell lines.
Note on Data Comparability: The data presented below is compiled from various studies. Direct comparison of absolute values (e.g., IC50) across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency Against BTK
| Inhibitor | IC50 (nM) vs. BTK | Source |
| This compound | 7 | [1] |
| Ibrutinib | 0.5 - 9.1 | [2][3] |
| Acalabrutinib | 5.1 | [4] |
| Zanubrutinib | 0.71 | [3] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Kinase Selectivity (S score @ 1µM) | Key Off-Target Kinases Inhibited | Source |
| This compound | S score(35) = 0.00 | Did not bind to 467 other kinases in a panel. Abolished BMX, JAK3, and EGFR activity. | [1] |
| Ibrutinib | - | TEC, EGFR, ITK, SRC family kinases | [5] |
| Acalabrutinib | - | More selective than ibrutinib, with fewer off-target effects. | [5] |
| Zanubrutinib | - | More selective than ibrutinib. | [3] |
Table 3: In Vitro Cellular Activity
| Inhibitor | Cell Line | Assay | Endpoint | Value (nM) | Source |
| This compound | U2932, Pfeiffer | Apoptosis Induction | - | - | [1] |
| This compound | - | BTK Y223 Autophosphorylation | EC50 | <30 | [1] |
| Ibrutinib | Raji, Ramos | Cell Growth Inhibition | IC50 | - | [6] |
| Acalabrutinib | Primary CLL cells | Apoptosis Induction | - | Modest | [7] |
| Zanubrutinib | - | - | - | - |
Note: A significant finding regarding this compound is that it reportedly did not show oral absorption, which may limit its in vivo applications without formulation improvements or alternative routes of administration.[8]
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the mechanism and evaluation of these inhibitors.
BTK Signaling Pathway in B-Cells
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. promega.com [promega.com]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bleeding by Bruton Tyrosine Kinase-Inhibitors: Dependency on Drug Type and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Chmfl-btk-01 Target Engagement in Live Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the target engagement of Chmfl-btk-01, a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, in a live-cell context. Understanding and quantifying the interaction of a drug with its intended target within a physiological cellular environment is a critical step in drug discovery, providing crucial insights into its mechanism of action, potency, and selectivity.
This document outlines and compares three primary methods: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Chemoproteomics-based approaches. For each method, a detailed experimental protocol is provided, alongside a discussion of their respective advantages and limitations. To facilitate a clear comparison, quantitative data from studies on other well-characterized BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are presented. These data serve as a benchmark for researchers aiming to validate this compound.
Key Methodologies for Live-Cell Target Engagement
The selection of an appropriate assay for validating target engagement depends on various factors, including the specific research question, available resources, and the properties of the inhibitor. Below is a comparative overview of the leading techniques.
| Method | Principle | Advantages | Limitations | Typical Readout |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged BTK and a fluorescent tracer. | High-throughput, real-time measurement of compound binding, quantitative affinity and occupancy data in live cells.[1][2][3] | Requires genetic modification of cells to express the fusion protein, potential for steric hindrance from the tag. | IC50/EC50 values, Residence Time. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[4] | Label-free, applicable to endogenous proteins in native cellular environments.[5] | Lower throughput, may not be suitable for all proteins, requires specific antibodies for detection.[6] | Thermal shift (ΔTm), Isothermal dose-response curves. |
| Chemoproteomics | Use of chemical probes to enrich and identify inhibitor-bound proteins by mass spectrometry. | Proteome-wide selectivity profiling, identification of on- and off-targets.[7] | Technically complex, requires specialized equipment and expertise, indirect measure of target engagement. | Target occupancy, Selectivity profiles. |
Signaling Pathway of BTK
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival. Irreversible inhibitors like this compound form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, blocking its kinase activity and thereby inhibiting BCR signaling.[8]
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Protocols and Comparative Data
NanoBRET™ Target Engagement Assay
This assay measures the binding of a test compound to a NanoLuc® luciferase-tagged BTK protein in live cells. The binding is detected by the displacement of a fluorescent tracer, leading to a decrease in the BRET signal.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding a NanoLuc®-BTK fusion protein.
-
Cell Seeding: Plate the transfected cells into 96-well or 384-well white assay plates.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for BTK to the cells at a predetermined optimal concentration.
-
Compound Treatment: Add serial dilutions of this compound or other BTK inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound binding to reach equilibrium.
-
Substrate Addition: Add the Nano-Glo® substrate to all wells.
-
BRET Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the logarithm of the inhibitor concentration to determine the IC50 value.
| Inhibitor | Cell Line | Tracer | IC50 (nM) | Reference |
| Ibrutinib | HEK293 | K-5 | ~10 | Reaction Biology[9] |
| Acalabrutinib | HEK293 | K-5 | ~5 | Reaction Biology[9] |
| Zanubrutinib | HEK293 | K-5 | ~2 | Reaction Biology[9] |
| This compound | HEK293 | K-5 | Expected to be potent | - |
Note: Specific NanoBRET data for this compound is not publicly available and would need to be determined experimentally.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. This change in stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with this compound or other inhibitors at the desired concentration. Include a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble BTK using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble BTK as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.
-
Isothermal Dose-Response Format (ITDRF): Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature. Plot the amount of soluble BTK against the inhibitor concentration to determine the EC50 of thermal stabilization.
-
| Inhibitor | Cell Line | ΔTm (°C) | EC50 (µM) | Reference |
| Dasatinib (control) | K562 | ~7 | (Jafari et al., 2014) | |
| Ibrutinib | Various | Data not readily available | Expected to show stabilization | - |
| This compound | Various | To be determined | To be determined | - |
Note: Publicly available CETSA data for many specific BTK inhibitors is limited. The provided data for Dasatinib, a multi-kinase inhibitor, is for illustrative purposes. CETSA is a highly adaptable method that can be applied to this compound.
Chemoproteomics
Chemoproteomics approaches utilize a modified, "probe" version of the inhibitor, often containing a bio-orthogonal handle (e.g., an alkyne or azide group), to identify its cellular targets. In a competitive profiling experiment, cells are pre-treated with the unmodified inhibitor (this compound) followed by the probe. The degree of target engagement by the unmodified inhibitor is inversely proportional to the signal from the probe-labeled protein.
Caption: Workflow for a competitive chemoproteomics experiment.
-
Probe Synthesis: Synthesize an alkyne- or azide-modified version of this compound.
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specific duration.
-
Probe Incubation: Add the chemical probe to the cells to label any BTK that is not already occupied by this compound.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of BTK peptides in each sample. A decrease in the BTK signal with increasing concentrations of this compound indicates target engagement.
| Inhibitor | Cell Line | Key Off-Targets Identified | Reference |
| Ibrutinib | Various | TEC, EGFR, ITK, BLK | (Lange et al., 2017) |
| Acalabrutinib | Various | Fewer off-targets compared to ibrutinib | (Byrd et al., 2016) |
| Zanubrutinib | Various | Highly selective for BTK | (Tam et al., 2019) |
| This compound | Various | Expected to be highly selective | - |
Note: Chemoproteomics is a powerful tool to confirm the high selectivity of this compound in a cellular context.
Conclusion
Validating the target engagement of this compound in live cells is essential for its preclinical and clinical development. This guide provides a comparative framework of three robust methodologies: NanoBRET™, CETSA, and chemoproteomics. Each method offers unique advantages and provides complementary information. For a comprehensive understanding of this compound's cellular activity, a multi-pronged approach employing more than one of these techniques is recommended. The provided protocols and comparative data for other BTK inhibitors will serve as a valuable resource for researchers designing and interpreting their target engagement studies for this compound.
References
- 1. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 2. promegaconnections.com [promegaconnections.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. CETSA [cetsa.org]
- 6. Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 9. reactionbiology.com [reactionbiology.com]
Comparison Guide: Confirming Chmfl-btk-01's Covalent Binding Mode via Cysteine-to-Serine Mutation
This guide provides a comparative analysis and detailed experimental protocols to validate the covalent binding mechanism of Chmfl-btk-01, a potent irreversible inhibitor of Bruton's tyrosine kinase (BTK). The primary method discussed is the strategic mutation of the target cysteine residue (Cys481) to serine (C481S) to demonstrate the necessity of this specific residue for the inhibitor's high-affinity binding and activity.
Introduction to Covalent Inhibition and Binding Mode Validation
Covalent inhibitors, such as this compound, offer distinct advantages in drug development, including increased potency and prolonged duration of action, by forming a stable covalent bond with their target protein.[1][2] this compound is designed to target Cys481 within the ATP binding site of BTK, a non-catalytic cysteine residue crucial for the function of many irreversible BTK inhibitors.[3][4]
To unequivocally confirm this binding mode, a cysteine-to-serine mutation (C481S) is introduced into the BTK enzyme.[5][6] The rationale is that serine, with its hydroxyl group (-OH), is a much weaker nucleophile than cysteine, which possesses a thiol group (-SH). This substitution abrogates the ability of the inhibitor to form a covalent bond.[7] A significant decrease in inhibitory potency against the C481S mutant compared to the wild-type (WT) enzyme serves as compelling evidence for a covalent mechanism of action.[4][8]
Data Presentation: this compound vs. Non-Covalent Control
The following table summarizes the inhibitory activity (IC50 values) of this compound and its non-covalent analog, CHMFL-BTK-12, against both wild-type and C481S mutant BTK. CHMFL-BTK-12, where the reactive acrylamide "warhead" is saturated to a propionamide, cannot form a covalent bond and serves as a negative control.[9]
| Compound | Target Enzyme | IC50 (nM) | Interpretation |
| This compound (Covalent) | Wild-Type BTK | 7.0[10] | Potent inhibition of the wild-type enzyme. |
| This compound (Covalent) | C481S Mutant BTK | > 10,000[4][9] | Drastic loss of potency, confirming Cys481 is essential for covalent binding. |
| CHMFL-BTK-12 (Non-Covalent Analog) | Wild-Type BTK | > 10,000[4][9] | Lack of the reactive warhead results in minimal inhibitory activity. |
| CHMFL-BTK-12 (Non-Covalent Analog) | C481S Mutant BTK | > 10,000[4] | Activity remains minimal, as expected for a non-covalent, low-affinity compound. |
Note: Data is compiled from studies on this compound and its closely related analog, CHMFL-BTK-11, which shares the same covalent mechanism.[4][9][10][11]
Mandatory Visualizations
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the BTK signaling pathway and the differential effect of this compound on the wild-type and C481S mutant kinase.
Caption: Covalent inhibition of Wild-Type BTK vs. the inactive binding to C481S Mutant BTK.
Experimental Workflow
This diagram outlines the workflow for generating and testing the C481S mutant to confirm the inhibitor's binding mode.
Caption: Workflow for validating covalent inhibitor binding mode using a C481S mutant.
Experimental Protocols
Site-Directed Mutagenesis of BTK (C481S)
This protocol describes the generation of the C481S BTK mutant plasmid using a PCR-based method.[12][13]
Materials:
-
Wild-type BTK plasmid DNA (template)
-
Mutagenic forward and reverse primers (containing the C481S mutation)
-
High-fidelity DNA polymerase (e.g., Pfu Turbo, Phusion)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL-1 Blue)
Procedure:
-
Primer Design: Design complementary forward and reverse primers (~25-45 bases) incorporating the desired Cys-to-Ser mutation (TGT to TCT or AGC). The mutation should be centered, with a melting temperature (Tm) ≥ 78°C.[14]
-
PCR Amplification:
-
Set up the PCR reaction with the WT BTK plasmid, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Use a thermal cycler program with an extension time sufficient for the polymerase to replicate the entire plasmid. Typically, this involves 12-18 cycles to minimize secondary mutations.
-
-
DpnI Digestion: Following PCR, add DpnI enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.[14][15]
-
Transformation: Transform the DpnI-treated plasmid DNA into high-efficiency competent E. coli cells.
-
Selection and Verification:
-
Plate the transformed cells on selective agar plates (e.g., containing ampicillin or kanamycin).
-
Isolate plasmid DNA from the resulting colonies (miniprep).
-
Verify the presence of the C481S mutation and the absence of other mutations by Sanger sequencing.
-
Protein Expression and Purification
Both wild-type and C481S BTK proteins must be expressed and purified to perform kinase assays. This is typically achieved using a mammalian expression system (e.g., HEK293 cells) to ensure proper protein folding and post-translational modifications.
Procedure (Brief):
-
Transfect HEK293 cells with either the WT or C481S BTK expression plasmid.
-
Lyse the cells after 48-72 hours of expression.
-
Purify the BTK protein from the cell lysate using affinity chromatography (e.g., using an N-terminal FLAG or His tag).
-
Confirm protein purity and concentration using SDS-PAGE and a Bradford or BCA assay.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[16][17]
Materials:
-
Purified WT and C481S BTK enzyme
-
Substrate (e.g., poly (Glu, Tyr) 4:1)
-
ATP
-
This compound and control compounds (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[17]
Procedure:
-
Kinase Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Add the test compounds (this compound or control) at various concentrations.
-
Add the BTK enzyme (WT or C481S) and substrate mixture.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 15-60 minutes).
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add the Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the plate on a luminometer. The light signal is proportional to the ADP produced and thus correlates with kinase activity.
-
Data Analysis:
-
Plot the luminescence signal against the inhibitor concentration.
-
Use a four-parameter logistic regression model to fit the dose-response curve and calculate the IC50 value for each compound against each enzyme.[18]
-
Conclusion
The experimental evidence, highlighted by the dramatic increase in the IC50 value of this compound for the C481S mutant BTK, provides a robust confirmation of its covalent binding mechanism.[4] This method, comparing the activity against the wild-type protein to a strategically mutated version, is a gold-standard approach in drug discovery to validate the mechanism of action for covalent inhibitors.[19][20] The results affirm that the integrity of the Cys481 residue is indispensable for the potent inhibitory activity of this compound, distinguishing it from non-covalent inhibitors and providing critical insights into potential mechanisms of acquired resistance.[3][21]
References
- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
- 11. CHMFL-BTK-11 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 12. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 13. assaygenie.com [assaygenie.com]
- 14. static.igem.org [static.igem.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. Assay in Summary_ki [bindingdb.org]
- 19. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Chmfl-btk-01: A Comparative Analysis of Kinase Selectivity
In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) has emerged as a critical target, particularly in B-cell malignancies. The development of highly selective BTK inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of Chmfl-btk-01, a novel irreversible BTK inhibitor, with a focus on its kinase selectivity profile as determined by the KINOMEscan™ platform.
High Selectivity Profile of this compound
This compound has demonstrated exceptional potency and selectivity as a BTK inhibitor.[1][2] Through a structure-based drug design approach, it was discovered to be a highly potent irreversible inhibitor with an IC50 of 7 nM.[1][2] KINOMEscan™ screening of this compound against a panel of 468 kinases and their mutants at a concentration of 1 µM revealed a remarkable selectivity score (S score (35)) of 0.00.[1] This score indicates a very narrow spectrum of interaction, suggesting minimal off-target activity.
Notably, this compound was found to completely abolish the activity of BMX, JAK3, and EGFR, kinases that are often inhibited by other BTK inhibitors due to similarities in their active sites.[1] This high degree of selectivity distinguishes this compound from other inhibitors and underscores its potential for a more targeted therapeutic effect.
Comparative KINOMEscan Data
To provide a comprehensive understanding of this compound's performance, its KINOMEscan data is compared with other known kinase inhibitors. While direct head-to-head KINOMEscan data for this compound against other BTK inhibitors in the same study is not publicly available, we can compare their reported selectivity scores.
| Compound | Target Kinase | S Score (at 1 µM) | Number of Kinases Screened | Key Off-Targets (if reported) |
| This compound | BTK | 0.00 (S score(35)) | 468 | None reported at 1 µM |
| CHMFL-BMX-078 | BMX | 0.01 (S score(1)) | 468 | At least 40-fold selectivity over BTK |
| CHMFL-BTK-11 | BTK | 0.01 (S score(10)) | 456 | JAK3 |
| CHMFL-ABL/KIT-155 | ABL/KIT | 0.03 (S score(1)) | 468 | Not specified |
It is important to note that the S score calculation and the number of kinases in the screening panel can vary, making direct comparisons between different studies challenging. However, the available data consistently points to the high selectivity of the CHMFL series of inhibitors.
KINOMEscan Experimental Protocol
The KINOMEscan™ assay is a competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases. The general workflow is as follows:
-
Immobilization: A DNA-tagged kinase is immobilized on a solid support (e.g., beads).
-
Competition: The test compound (e-g., this compound) and a known, tagged ligand that binds to the active site of the kinase are added to the assay. The test compound competes with the tagged ligand for binding to the kinase.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is measured, typically using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the control, and a lower signal indicates stronger binding of the test compound. The data is then used to calculate selectivity scores and generate visualizations like the TreeSpot™ diagram.
References
- 1. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (this compound) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Efficacy comparison between Chmfl-btk-01 and PCI-32765 in cellular assays.
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of B-cell malignancies and autoimmune diseases. This guide provides a detailed comparative analysis of two such irreversible BTK inhibitors, Chmfl-btk-01 and the well-established PCI-32765 (Ibrutinib), focusing on their efficacy in cellular assays. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
At a Glance: Potency and Cellular Activity
Both this compound and PCI-32765 are potent irreversible inhibitors of BTK, targeting the cysteine 481 residue in the active site. However, their biochemical and cellular activities exhibit notable differences. PCI-32765, also known as Ibrutinib, displays a lower biochemical IC50, suggesting higher potency in a cell-free environment. Conversely, data on a closely related compound to this compound suggests it may have advantages in specific cellular functions, such as the inhibition of TNFα production.
Table 1: Biochemical and Cellular Potency
| Parameter | This compound | PCI-32765 (Ibrutinib) |
| BTK Inhibition (IC50) | 7 nM[1] | 0.5 nM[2] |
| BTK Autophosphorylation (Y223) | Potently inhibited[1] | Inhibited |
| PLCγ Phosphorylation (IC50) | Data not available | 29 nM |
| ERK Phosphorylation (IC50) | Data not available | 13 nM |
| B-Cell Proliferation (IC50) | Data not available | 8 nM |
| TNFα Production Inhibition | Potentially more potent than PCI-32765 (based on CHMFL-BTK-11 data) | IC50 = 2.6 nM (in primary monocytes) |
| IL-1β Production Inhibition (IC50) | Data not available | 0.5 nM (in primary monocytes) |
| IL-6 Production Inhibition (IC50) | Data not available | 3.9 nM (in primary monocytes) |
Delving into the B-Cell Receptor Signaling Pathway
The therapeutic efficacy of both this compound and PCI-32765 stems from their ability to inhibit the B-cell receptor (BCR) signaling pathway, a critical pathway for B-cell proliferation, differentiation, and survival. The following diagram illustrates the central role of BTK in this cascade and the point of intervention for these inhibitors.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section details the experimental protocols for key cellular assays.
B-Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: B-cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) in appropriate culture medium.
-
Compound Treatment: Cells are treated with various concentrations of this compound or PCI-32765 for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Cytokine Release Assay (ELISA)
This assay quantifies the amount of a specific cytokine (e.g., TNFα) released by cells into the culture medium.
-
Cell Stimulation: Cells, such as peripheral blood mononuclear cells (PBMCs), are stimulated with an agent like lipopolysaccharide (LPS) in the presence of varying concentrations of the BTK inhibitors.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA Procedure: A sandwich ELISA is performed according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, and then a substrate to produce a colorimetric signal.
-
Absorbance Measurement: The absorbance is read at the appropriate wavelength.
-
Data Analysis: A standard curve is generated using known concentrations of the cytokine to determine the concentration in the samples. The IC50 for cytokine release inhibition is then calculated.
References
- 1. glpbio.com [glpbio.com]
- 2. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (this compound) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Chmfl-btk-01 and the C481S BTK Resistance Mutation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the efficacy of novel inhibitors against resistance mutations is paramount. This guide provides a comparative analysis of Chmfl-btk-01's activity, or lack thereof, against the prevalent C481S Bruton's tyrosine kinase (BTK) resistance mutation. We will compare its performance with next-generation non-covalent BTK inhibitors designed to overcome this resistance mechanism, supported by experimental data.
This compound is a highly potent, irreversible BTK inhibitor that functions by forming a covalent bond with the cysteine 481 (Cys481) residue in the ATP-binding site of BTK[1][2]. This irreversible binding leads to the sustained inhibition of BTK activity. However, the emergence of the C481S mutation, where cysteine is substituted by serine, abrogates the ability of covalent inhibitors like this compound to bind effectively, leading to drug resistance[3][4]. Experimental evidence from a closely related compound, CHMFL-BTK-11, which also targets Cys481, demonstrates that while it potently inhibits wild-type BTK, it is largely ineffective against the C481S mutant[5][6][7][8]. A cysteine-serine mutation mediated rescue experiment has confirmed the irreversible binding mode of this compound to Cys481, strongly indicating its inefficacy against the C481S mutation[1][2].
In contrast, a new class of non-covalent, reversible BTK inhibitors has been developed to address this challenge. These inhibitors do not rely on the Cys481 residue for their binding and therefore maintain their inhibitory activity against the C481S mutant BTK. This guide will compare the biochemical potency of this compound against wild-type BTK with that of several non-covalent inhibitors against both wild-type and C481S mutant BTK.
Biochemical Potency Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values of this compound and selected non-covalent BTK inhibitors against both wild-type (WT) and C481S mutant BTK.
| Inhibitor | Type | BTK WT IC50/Ki (nM) | BTK C481S IC50/Ki (nM) | Fold Change (C481S/WT) |
| This compound | Covalent, Irreversible | 7[1][2][9] | > 3000 (inferred)[5][6] | > 428 |
| Fenebrutinib (GDC-0853) | Non-covalent, Reversible | 0.91 (Ki)[10][11][12] | 1.6 (Ki)[10][11][12] | 1.76 |
| Pirtobrutinib (LOXO-305) | Non-covalent, Reversible | equipotent binding[4][13] | equipotent binding[4][13] | ~1 |
| Nemtabrutinib (ARQ 531) | Non-covalent, Reversible | 0.85[14] | 0.39[14] | 0.46 |
| LP-168 | Dual (Covalent/Non-covalent) | 0.11[15] | 1.0[15] | 9.09 |
Note: The IC50 value for this compound against C481S BTK is inferred from data on the structurally similar compound CHMFL-BTK-11, which showed an EC50 of >3 µM against the C481S mutant in a cell-based assay.
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the points of inhibition for both covalent and non-covalent BTK inhibitors.
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
Biochemical assays are crucial for determining the direct inhibitory effect of a compound on the kinase activity of a purified enzyme. A common method is the ADP-Glo™ Kinase Assay.
Detailed Steps:
-
Reagent Preparation: All reagents are prepared in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). The test inhibitor is serially diluted to various concentrations.
-
Kinase Reaction: The BTK enzyme (either wild-type or C481S mutant), a suitable substrate, and ATP are mixed in the wells of a microplate. The inhibitor at different concentrations is then added. The reaction is typically incubated for 60 minutes at room temperature.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.
-
Signal Generation: Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. This step is incubated for 30 minutes at room temperature.
-
Data Acquisition and Analysis: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Viability Assay (General Protocol)
Cell-based assays are essential to assess the effect of an inhibitor on cell proliferation and survival, which is a downstream consequence of kinase inhibition. A common method is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Detailed Steps:
-
Cell Culture and Seeding: B-cell lymphoma cell lines (e.g., TMD8) engineered to express either wild-type BTK or the C481S mutant are seeded into 96-well plates and allowed to attach or stabilize.
-
Compound Treatment: The cells are treated with a range of concentrations of the BTK inhibitor.
-
Incubation: The plates are incubated for a period that allows for the assessment of the inhibitor's effect on cell proliferation, typically 48 to 72 hours.
-
Viability Measurement: A cell viability reagent is added. For an MTT assay, the reagent is converted by metabolically active cells into a colored formazan product. For a CellTiter-Glo® assay, the reagent lyses the cells and measures the amount of ATP present, which correlates with the number of viable cells.
-
Data Acquisition and Analysis: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader. The percentage of cell viability relative to an untreated control is calculated, and the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) is determined.
Conclusion
The available evidence strongly indicates that this compound, as a covalent irreversible inhibitor targeting the Cys481 residue of BTK, does not effectively inhibit the C481S BTK resistance mutation. This is in stark contrast to the new generation of non-covalent BTK inhibitors, which are specifically designed to maintain their potency against this common resistance mechanism. For researchers and drug developers focused on overcoming acquired resistance to BTK inhibitors, focusing on non-covalent or dual-mechanism inhibitors like LP-168 represents a more promising strategy for treating patient populations with the C481S mutation.
References
- 1. Overcoming BTKi Resistance in CLL with the Dual-Action 4th Generation Inhibitor LP-168 [synapse.patsnap.com]
- 2. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (this compound) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Irreversible inhibition of BTK kinase by a novel highly selective inhibitor CHMFL-BTK-11 suppresses inflammatory response in rheumatoid arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paper: Initial Results of a Phase 1 Dose Escalation Study of LP-168, a Novel Covalent and Non-Covalent Next-Generation Inhibitor of Bruton’s Tyrosine Kinase [ash.confex.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Comparison: Chmfl-btk-01 and Zanubrutinib
For researchers, scientists, and drug development professionals, this guide provides a side-by-side preclinical comparison of two Bruton's tyrosine kinase (BTK) inhibitors: Chmfl-btk-01, a novel investigational agent, and zanubrutinib, a clinically approved second-generation inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways and workflows to offer an objective assessment based on available preclinical findings.
Introduction to the Contestants
Zanubrutinib (Brukinsa®) is a potent and highly selective second-generation BTK inhibitor that has received approval for the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia.[1][2] It was designed to maximize BTK occupancy and minimize off-target effects, thereby improving upon the safety and efficacy profile of the first-generation inhibitor, ibrutinib.[3]
This compound is a novel, highly selective, irreversible BTK inhibitor discovered through a structure-based drug design approach.[4] As a preclinical candidate, it represents a new entrant in the ongoing effort to develop more refined BTK-targeting therapies.
Both molecules function as irreversible inhibitors by forming a covalent bond with the cysteine 481 residue in the ATP-binding pocket of the BTK enzyme.[3][4] This action blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.
Quantitative Data Summary
The following tables provide a summary of the key preclinical data for this compound and zanubrutinib based on published studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Zanubrutinib |
| BTK IC50 (Biochemical Assay) | 7 nM[4] | 0.22 nM[5] |
| BTK IC50 (Cellular Assay) | <30 nM (BTK Y223 autophosphorylation)[4] | 1.8 nM (BTK-pY223)[5] |
| Kinase Selectivity Score | S score (35) = 0.00 (at 1 µM against 468 kinases)[4] | Not reported in the same format. See Table 2 for kinase panel data. |
Table 2: Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound | Zanubrutinib[5] |
| BTK | 7 | 0.22 |
| EGFR | Activity abolished at 1 µM[4] | 606 |
| ITK | Data not available | 30 |
| JAK3 | Activity abolished at 1 µM[4] | 200 |
| HER2 | Data not available | 661 |
| TEC | Data not available | 1.9 |
| BMX | Activity abolished at 1 µM[4] | Data not available |
Table 3: In Vitro Cellular Effects
| Effect | This compound | Zanubrutinib |
| Cell Lines Tested | U2932, Pfeiffer | REC-1, TMD8, OCI-Ly-10 |
| Effect on Cell Cycle | G0/G1 arrest in U2932 and Pfeiffer cells[4] | Data not available |
| Induction of Apoptosis | Yes, in U2932 and Pfeiffer cells[4] | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Biochemical BTK Inhibition Assay (this compound)
The half-maximal inhibitory concentration (IC50) of this compound against BTK was determined using a biochemical assay. The specific protocol involved the use of purified BTK enzyme and a suitable substrate. The reaction was initiated in the presence of varying concentrations of the inhibitor. The enzyme activity was measured by quantifying the amount of phosphorylated substrate, typically through a luminescence-based method. The IC50 value was then calculated from the dose-response curve.
KINOMEscan Selectivity Profiling (this compound)
The kinase selectivity of this compound was assessed using the KINOMEscan™ platform. This assay is based on a competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases. This compound was tested at a concentration of 1 µM against a panel of 468 kinases. The results are expressed as a "S score," where a lower score indicates higher selectivity. An S score of 0.00 at a high concentration suggests a very high degree of selectivity for the intended target.[4]
Cellular BTK Autophosphorylation Assay (this compound)
To determine the cellular potency of this compound, its effect on BTK autophosphorylation at tyrosine 223 (Y223) was measured in the U2932 and Pfeiffer B-cell lymphoma cell lines. Cells were treated with varying concentrations of the inhibitor, and the level of phosphorylated BTK (pBTK) was determined by western blotting using a specific antibody against pBTK Y223. The half-maximal effective concentration (EC50) was calculated from the resulting dose-response curve.[4]
Cell Cycle Analysis (this compound)
The effect of this compound on the cell cycle of U2932 and Pfeiffer cells was investigated using flow cytometry. Cells were treated with the compound for a specified period, after which they were fixed, permeabilized, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4]
Apoptosis Assay (this compound)
The induction of apoptosis by this compound in U2932 and Pfeiffer cells was assessed, likely through methods such as Annexin V/propidium iodide staining followed by flow cytometry. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide by cells with compromised membrane integrity.[4]
Biochemical and Cellular Kinase Inhibition Assays (Zanubrutinib)
The IC50 values for zanubrutinib against a panel of kinases were determined using various biochemical and cellular assays. For the biochemical assays, purified recombinant kinases were used. For cellular assays, specific cell lines were utilized to assess the inhibition of phosphorylation of the target kinase or its downstream substrates. For instance, the EGFR cellular assay likely involved a cell line overexpressing EGFR, stimulated with EGF, and the inhibition of EGFR autophosphorylation was measured.[5]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound and zanubrutinib.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Caption: General experimental workflow for preclinical BTK inhibitor evaluation.
Caption: Key attributes contributing to an improved therapeutic window for BTK inhibitors.
Discussion and Conclusion
Based on the available preclinical data, both this compound and zanubrutinib demonstrate potent and selective inhibition of BTK.
Potency: Zanubrutinib exhibits a sub-nanomolar IC50 in biochemical assays, indicating extremely high potency against BTK. This compound is also highly potent, with a single-digit nanomolar IC50. In cellular assays, both compounds effectively inhibit BTK signaling at low nanomolar concentrations.
Selectivity: this compound displays a remarkable selectivity profile, with an S score of 0.00 against a large kinase panel at a high concentration, suggesting minimal off-target activity.[4] Zanubrutinib is also known for its high selectivity, particularly when compared to the first-generation inhibitor ibrutinib.[5] The provided kinase panel data for zanubrutinib shows significantly higher IC50 values for key off-target kinases like EGFR and ITK compared to its on-target BTK inhibition.[5] This high selectivity for both compounds is a critical feature, as off-target inhibition of other kinases is associated with adverse effects observed with less selective BTK inhibitors.
Cellular Activity: this compound has been shown to induce cell cycle arrest and apoptosis in B-cell lymphoma cell lines, confirming its intended biological effect.[4] While similar detailed cellular mechanism data for zanubrutinib was not found in the context of this specific comparison, its potent anti-proliferative effects in various lymphoma cell lines are well-documented.
References
- 1. researchgate.net [researchgate.net]
- 2. zanubrutinib - My Cancer Genome [mycancergenome.org]
- 3. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (this compound) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ercongressi.it [ercongressi.it]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for Chmfl-btk-01
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of Chmfl-btk-01, a potent and selective covalent Bruton's tyrosine kinase (BTK) inhibitor. Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, a conservative approach to handling is mandated. All personnel must treat this compound as a potentially hazardous substance, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.
The following protocols are based on best practices for handling potent pharmaceutical compounds and analogous kinase inhibitors. Strict adherence to these guidelines is essential to ensure the safety of all laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The level of PPE required is dictated by the specific handling procedure.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Lab coat- Safety glasses with side shields or safety goggles- N95 or higher-rated respirator (in a certified chemical fume hood) |
| Solution Preparation and Handling | - Double nitrile gloves- Lab coat- Safety glasses with side shields or safety goggles- Work within a certified chemical fume hood |
| In Vitro and In Vivo Dosing | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial to minimize the risk of contamination and exposure. The following diagram outlines the recommended operational plan for this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound must be considered hazardous.
-
Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, pipette tips, and empty vials, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, clearly labeled hazardous liquid waste container. Do not dispose of down the drain.
-
Disposal Route: All hazardous waste must be disposed of through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Understanding the Mechanism: BTK Signaling Pathway
This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. Understanding this pathway is key to appreciating the compound's mechanism of action.
Caption: this compound covalently inhibits BTK, blocking downstream signaling.
By implementing these safety protocols and understanding the compound's mechanism of action, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
